Lysine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2,6-diaminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXKERNSBIXSRK-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Record name | lysine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lysine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25104-18-1, Array | |
| Record name | Poly(L-lysine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Lysine [USAN:INN] | |
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DSSTOX Substance ID |
DTXSID6023232 | |
| Record name | L-Lysine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [Merck Index], Solid, White crystals or crystalline powder; odourless | |
| Record name | L-Lysine | |
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| Record name | Lysine | |
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| Record name | L-Lysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |
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| Record name | L-Lysine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1427/ | |
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Solubility |
Insoluble in ethanol, ethyl ether, acetone, benzene, Insolulble in common neutral solvents, Very freely soluble in water., Water solubility: >100 g/100 g H20 at 25 °C, In water, 5.84X10+5 mg/L at 27 °C, 1000.0 mg/mL, Soluble in water, Slightly soluble (in ethanol) | |
| Record name | Lysine | |
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| Record name | L-Lysine | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Lysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |
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| Record name | L-Lysine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1427/ | |
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Vapor Pressure |
5.28X10+9 mm Hg at 25 °C /extrapolated/ | |
| Record name | L-Lysine | |
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Color/Form |
Needles from water, hexagonal plates from dilute alcohol, Colorless crystals | |
CAS No. |
56-87-1, 20166-34-1 | |
| Record name | L-Lysine | |
| Source | CAS Common Chemistry | |
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| Record name | Lysine [USAN:INN] | |
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| Record name | L-Lysine, labeled with tritium | |
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| Record name | Lysine | |
| Source | DrugBank | |
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| Record name | L-Lysine | |
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| Record name | L-Lysine | |
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| Record name | L-lysine | |
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| Record name | LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | L-Lysine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Record name | L-Lysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
224 °C, decomposes, 224.5 °C | |
| Record name | Lysine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00123 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Lysine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Lysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Lysine Biosynthesis Pathways: Mechanistic and Comparative Studies
The Diaminopimelate (DAP) Pathway
The DAP pathway is a crucial metabolic route for the biosynthesis of L-lysine in most bacteria and plants wikipedia.orgontosight.ai. This pathway originates from aspartate and pyruvate (B1213749) and proceeds through a series of enzymatic reactions involving several key intermediates, ultimately converging on the formation of meso-diaminopimelate, the immediate precursor to lysine wikipedia.orgnih.govontosight.ainih.gov. The DAP pathway also plays a vital role in bacterial cell wall synthesis, as meso-diaminopimelate is a component of peptidoglycan in Gram-negative bacteria, and this compound serves a similar role in Gram-positive bacteria nih.govfrontiersin.org.
Enzymatic Cascade and Intermediary Metabolites
The DAP pathway involves a cascade of enzymatic reactions that convert aspartate into L-lysine. The initial steps are common to several amino acid biosynthetic pathways derived from aspartate, including those for threonine, methionine, and isoleucine wikipedia.orgwikipedia.orgbioone.org.
The pathway begins with the phosphorylation of aspartate to aspartyl phosphate (B84403), followed by the reduction of aspartyl phosphate to aspartate-4-semialdehyde ontosight.ai. Aspartate-4-semialdehyde then undergoes a condensation reaction with pyruvate, catalyzed by dihydrodipicolinate synthase, to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid, which is rapidly reduced to 2,3,4,5-tetrahydrodipicolinate (THDP) by dihydrodipicolinate reductase wikipedia.orgontosight.ai. From THDP, the pathway diverges into several variants leading to the formation of meso-diaminopimelate wikipedia.orgnih.govasm.org.
Key Intermediates in the DAP Pathway:
| Metabolite | PubChem CID |
| Aspartate | - |
| Aspartyl phosphate | - |
| Aspartate-4-semialdehyde | 439235, 5461143 wikipedia.orgnih.gov |
| Dihydrodipicolinate | - |
| Tetrahydrodipicolinate (THDP) | 440179, 5460405 nih.govnih.gov |
| Diaminopimelate (various isomers) | - |
| L-Lysine | 5962 nih.govfishersci.ca |
Aspartate kinase (AK) is a crucial enzyme that catalyzes the initial committed step of the aspartate-derived amino acid biosynthesis pathways, phosphorylating aspartate to aspartyl phosphate wikipedia.orgontosight.ainih.gov. This reaction is a key regulatory point for the synthesis of this compound, threonine, and methionine wikipedia.orgnih.govasm.org.
Aspartate kinase activity is subject to feedback inhibition by the end products of the branched pathway, primarily this compound and threonine wikipedia.orgnih.govresearchgate.net. In Escherichia coli, there are multiple aspartate kinase isozymes (ThrA, MetL, and LysC), each differentially regulated by the specific amino acids they help produce wikipedia.org. The this compound-sensitive aspartate kinase (LysC) is inhibited by this compound, preventing overproduction when this compound levels are high wikipedia.orgresearchgate.net. Research has explored engineering feedback-resistant aspartate kinases to enhance this compound production in microorganisms nih.gov. In Arabidopsis thaliana, monofunctional aspartate kinases are feedback-inhibited by this compound, and AK1 shows synergistic inhibition by S-adenosylmethionine bioone.org.
Dihydrodipicolinate synthase (DHDPS) catalyzes the condensation of aspartate-4-semialdehyde and pyruvate to form dihydrodipicolinate wikipedia.orgontosight.aiontosight.ai. This is another important regulatory step in the DAP pathway, and DHDPS is known to be inhibited by this compound ontosight.ai. The mechanism involves the formation of a cyclic structure.
Dihydrodipicolinate reductase (DHDPR) then reduces dihydrodipicolinate to 2,3,4,5-tetrahydrodipicolinate (THDP), utilizing NAD(P)H as a reducing agent wikipedia.orgontosight.ai. The substrate for DHDPR was initially thought to be (S)-2,3-dihydrodipicolinate, but later studies, particularly on the E. coli enzyme, suggested the actual substrate is (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate, implying the reaction includes a dehydration step genome.jp.
Diaminopimelate epimerase (DapF) catalyzes the stereoinversion of LL-diaminopimelate to meso-diaminopimelate nih.govnih.govuniprot.org. This is a crucial step as meso-diaminopimelate is the direct precursor for this compound and a component of bacterial peptidoglycan nih.govfrontiersin.org. DapF is a pyridoxal (B1214274) 5′-phosphate-independent amino acid racemase that utilizes a two-base mechanism involving a pair of cysteine residues in its active site nih.govnih.govuniprot.orgpnas.org. One cysteine acts as a base, abstracting a proton, while the other acts as an acid, reprotonating the intermediate from the opposite face, leading to the stereochemical inversion nih.govpnas.org. Studies on E. coli DapF have shown it exists as a functional dimer nih.gov.
Diaminopimelate decarboxylase (DAPDC or LysA) catalyzes the final, irreversible step in the DAP pathway: the decarboxylation of meso-diaminopimelate to produce L-lysine wikipedia.orgontosight.aiontosight.ai. This enzyme is a pyridoxal 5′-phosphate-dependent enzyme, although its mechanism features unusual stereochemistry compared to other PLP-dependent enzymes bristol.ac.uk.
Dihydrodipicolinate Synthase and Reductase Mechanisms
Pathway Variants and Isozymes Across Prokaryotic and Eukaryotic Domains
While the initial steps from aspartate to THDP are largely conserved, the subsequent conversion of THDP to meso-diaminopimelate involves several distinct enzymatic routes, leading to different variants of the DAP pathway wikipedia.orgnih.govasm.org. Four main variants have been identified in bacteria: the succinylase, acetylase, aminotransferase, and dehydrogenase pathways wikipedia.orgnih.govasm.orgebi.ac.uk. These variants converge at the formation of meso-diaminopimelate wikipedia.org.
The distribution of these variants differs across organisms. The succinylase pathway is widespread among Proteobacteria, Firmicutes, and Actinobacteria nih.govebi.ac.uk. The dehydrogenase pathway, which directly converts THDP to meso-DAP using diaminopimelate dehydrogenase (Ddh), is found in some Bacillus and Brevibacterium species, as well as Corynebacterium glutamicum nih.govnih.govebi.ac.uk. Some bacteria, like C. glutamicum, can possess multiple DAP pathway variants, such as both the succinylase and dehydrogenase pathways nih.govnih.gov.
The aminotransferase pathway, utilizing L,L-diaminopimelate aminotransferase (DapL), converts THDP directly to LL-diaminopimelate without acylation nih.govasm.orgebi.ac.uk. This variant is present in Cyanobacteria, Chlamydia, the archaeon Methanothermobacter thermautotrophicus, and the plant Arabidopsis thaliana nih.govasm.orgebi.ac.ukebi.ac.uk. Research has identified two diverged forms of DapL, DapL1 and DapL2, with differing phylogenetic distributions asm.org.
In eukaryotes, specifically plants, the DAP pathway is present in chloroplasts ontosight.ai. Plants like Arabidopsis thaliana utilize enzymes homologous to bacterial DAP pathway enzymes, including dihydrodipicolinate reductase, diaminopimelate epimerase, and diaminopimelate decarboxylase bioone.org.
The acetylase pathway is analogous to the succinylase pathway but involves acetylated intermediates instead of succinylated ones wikipedia.orgnih.govebi.ac.uk. This pathway typically involves four enzymatic steps to convert THDP to meso-diaminopimelate wikipedia.org. While mentioned as a variant, the acetylase pathway appears to have a narrower phylogenetic distribution compared to the succinylase pathway and is limited to certain Bacillus species where the corresponding genes have not always been clearly identified wikipedia.orgnih.govebi.ac.ukebi.ac.uk. Mechanistically, it would involve acetylation of THDP, subsequent reactions, and deacetylation to yield meso-diaminopimelate. Detailed mechanistic insights into the specific enzymes of the acetylase pathway, beyond its analogy to the succinylase pathway, are less extensively documented in the provided search results.
Aminotransferase Pathway Distinctions
The aminotransferase pathway, also known as the DapL pathway, represents a recently characterized variant of the DAP route. frontiersin.orgpnas.org This pathway is found in specific organisms, including cyanobacteria, Chlamydia, the archaeon Methanothermobacter thermautotrophicus, and the plant Arabidopsis thaliana. nih.govpnas.orgebi.ac.uk A key distinction of this pathway is the direct conversion of tetrahydrodipicolinate (THDP) to L,L-diaminopimelate (L,L-DAP) catalyzed by the enzyme L,L-diaminopimelate aminotransferase (DapL). nih.govfrontiersin.orgasm.org This single transamination reaction bypasses several steps required in the acyl pathways (succinylase and acetylase pathways). asm.orgfrontiersin.org
DapL is a homodimeric enzyme that utilizes pyridoxal-5'-phosphate (PLP) as a coenzyme. nih.govfrontiersin.orgebi.ac.uk Kinetic studies of DapL orthologs have investigated their activity in both the forward reaction (THDP to L,L-DAP with glutamate (B1630785) as the amino donor) and the reverse reaction (L,L-DAP to THDP with 2-oxoglutarate as the amino acceptor). frontiersin.org Research has identified two divergent forms of DapL, DapL1 and DapL2, found in both eubacteria and archaea. asm.org The DapL pathway's uniqueness and presence in certain pathogens make DapL a potential target for the development of novel antibiotics. frontiersin.orgasm.org
Dehydrogenase Pathway Specificities
The dehydrogenase pathway is another variant of the DAP route for this compound biosynthesis. ebi.ac.ukresearchgate.net This pathway is utilized by a smaller group of organisms, including some Bacillus and Brevibacterium species, as well as Corynebacterium glutamicum. nih.govebi.ac.uk A defining feature of this pathway is the direct conversion of tetrahydrodipicolinate (THDP) to meso-diaminopimelate (meso-DAP). ebi.ac.ukmdpi.com This reaction is catalyzed by the enzyme diaminopimelate dehydrogenase (Ddh), which utilizes NADPH and ammonium (B1175870) (NH₄⁺). nih.govebi.ac.uk
The Ddh enzyme is a homodimer that exhibits absolute specificity for the meso stereoisomer of DAP. rcsb.org It catalyzes a reversible oxidative deamination reaction. rcsb.orgnih.gov The dehydrogenase pathway is considered more energetically favorable in certain conditions due to its simpler, single-step conversion of THDP to meso-DAP compared to the multi-step acyl pathways. mdpi.com Some bacteria, such as C. glutamicum and Bacillus macerans, possess enzymes for both the succinylase and dehydrogenase pathways. nih.govebi.ac.uk Structural studies of C. glutamicum Ddh have provided insights into the molecular basis of its stereospecific discrimination. rcsb.org
Succinylase Pathway Biochemical Features
The succinylase pathway is the most widely distributed variant of the DAP pathway in bacteria, including Escherichia coli. pnas.orgebi.ac.ukmdpi.comeolss.net This pathway involves the use of succinylated intermediates. pnas.orgebi.ac.uk The process begins with the acylation of tetrahydrodipicolinate (THDP) with succinyl-CoA, catalyzed by THDP succinyltransferase (DapD), to form N-succinyl-L,L-2-amino-6-ketopimelate. pnas.orgebi.ac.ukresearchgate.net This intermediate then undergoes transamination, catalyzed by enzymes like DapC or ArgD, followed by desuccinylation by N-succinyl-L,L-DAP desuccinylase (DapE) to yield L,L-diaminopimelate (L,L-DAP). luc.edupnas.orgebi.ac.uk Finally, L,L-DAP is epimerized to meso-diaminopimelate (meso-DAP) by diaminopimelate epimerase (DapF). pnas.orgebi.ac.ukebi.ac.uk
Enzymes in the succinylase pathway, such as DapD and DapE, have been characterized, and their structures have been studied. luc.edupnas.orgresearchgate.net For instance, DapD functions as a trimeric enzyme. researchgate.net DapE is a hydrolase that catalyzes the cleavage of the amide bond in N-succinyl-L,L-DAP. luc.edu DapF is a monomeric protein that belongs to the family of PLP-independent amino acid racemases and requires two conserved cysteine residues for catalysis. ebi.ac.uk The succinylase pathway's essential role in bacterial cell wall synthesis through the production of meso-DAP makes its enzymes attractive targets for antibiotic development. luc.edu
Comparative Overview of DAP Pathway Variants
The three main variants of the lower DAP pathway—aminotransferase, dehydrogenase, and succinylase—differ in the enzymatic steps converting THDP to meso-DAP. The succinylase pathway is the most complex, involving multiple acylation and deacylation steps. The dehydrogenase pathway offers a more direct route, while the recently discovered aminotransferase pathway utilizes a single transamination step catalyzed by DapL. The distribution of these pathways varies across different bacterial and archaeal species.
| DAP Pathway Variant | Key Enzyme(s) | Key Intermediate(s) | Organism Distribution |
| Aminotransferase | L,L-Diaminopimelate aminotransferase (DapL) | L,L-Diaminopimelate (L,L-DAP) | Cyanobacteria, Chlamydia, M. thermautotrophicus, A. thaliana nih.govpnas.orgebi.ac.uk |
| Dehydrogenase | Diaminopimelate dehydrogenase (Ddh) | meso-Diaminopimelate (meso-DAP) | Some Bacillus, Brevibacterium, C. glutamicum nih.govebi.ac.uk |
| Succinylase | THDP succinyltransferase (DapD), DapC/ArgD, DapE, DapF | N-succinyl intermediates, L,L-DAP | Most bacteria (e.g., E. coli), proteobacteria, many firmicutes and actinobacteria pnas.orgebi.ac.ukmdpi.comeolss.net |
The α-Aminoadipate (AAA) Pathway
The α-aminoadipate (AAA) pathway is a distinct route for this compound biosynthesis found predominantly in higher fungi (including yeasts and human pathogens), some archaea, and euglenids. mdpi.comnih.govwikipedia.orgresearchgate.netnih.gov Unlike the DAP pathway which starts with aspartate, the AAA pathway begins with the condensation of α-ketoglutarate and acetyl-CoA. nih.govwikipedia.org This pathway shares some mechanistic similarities with the citric acid cycle and leucine (B10760876) biosynthesis. wikipedia.orgoup.com The AAA pathway is considered essential for this compound synthesis in organisms that utilize it and is absent in mammals, making its enzymes potential targets for antifungal therapies. creative-biolabs.comnih.gov
Key Enzymatic Steps from α-Ketoglutarate to this compound
The initial steps of the AAA pathway involve the conversion of α-ketoglutarate to α-aminoadipate (AAA). This process involves several enzymatic reactions, including condensation, isomerization, and oxidative decarboxylation. wikipedia.orgnih.gov
Homocitrate Synthase and Homoaconitase Function
The first committed step of the AAA pathway is catalyzed by homocitrate synthase (HCS). wikipedia.orgnih.govresearchgate.net This enzyme catalyzes the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate. wikipedia.orgnih.govontosight.ai HCS activity is crucial for initiating the flux through the AAA pathway. ontosight.ai Research on Saccharomyces cerevisiae HCS (Lys20 and Lys21 isozymes) indicates that it follows an ordered Bi-Bi kinetic mechanism where α-ketoglutarate binds before acetyl-CoA. nih.gov HCS is subject to feedback inhibition by this compound, which competes with α-ketoglutarate for binding at the active site. nih.govnih.govuniprot.org Structural studies of HCS from Schizosaccharomyces pombe have revealed it forms an intertwined homodimer. nih.gov
Following the formation of homocitrate, the pathway proceeds with its isomerization to homoisocitrate. This two-step process is catalyzed by homoaconitase (HACN), also known as homoaconitate hydratase. portlandpress.comnih.govebi.ac.uk Homoaconitase catalyzes the dehydration of homocitrate to cis-homoaconitate, followed by the rehydration of cis-homoaconitate to homoisocitrate. portlandpress.comnih.gov This enzyme is a member of the aconitase family and contains an iron-sulfur cluster, similar to mitochondrial aconitase. nih.govebi.ac.uk While the hydration of cis-homoaconitate to homoisocitrate catalyzed by HACN has been observed in vitro, the dehydration of homocitrate to cis-homoaconitate by this enzyme has not always been demonstrated in isolation. portlandpress.com Studies on Thermus thermophilus and Aspergillus oryzae have characterized homoaconitase function. portlandpress.comebi.ac.ukuniprot.org
Homoisocitrate Dehydrogenase Activity
The next key step in the AAA pathway is the oxidative decarboxylation of homoisocitrate to α-ketoadipate, a reaction catalyzed by homoisocitrate dehydrogenase (HICDH). wikipedia.orgcreative-biolabs.comnih.govacs.org This enzyme is an oxidoreductase that typically uses NAD⁺ as a coenzyme. creative-biolabs.comacs.orgwikipedia.org HICDH belongs to the family of pyridine (B92270) nucleotide-dependent β-hydroxyacid oxidative decarboxylases. creative-biolabs.comwikipedia.org
Studies on HICDH from Saccharomyces cerevisiae have investigated its chemical mechanism based on pH dependence of kinetic parameters and isotope effects. acs.orgresearchgate.net These studies suggest that two enzyme groups act as acid-base catalysts during the reaction. acs.orgresearchgate.net The conversion of homoisocitrate to α-ketoadipate by HICDH is a crucial step in the AAA pathway. nih.gov Like other enzymes in the AAA pathway, HICDH is considered a potential target for antifungal drugs due to its absence in mammals. creative-biolabs.com Inhibitors mimicking homoisocitrate have shown potent inhibitory activity against HICDH. creative-biolabs.comnih.gov
| AAA Pathway Enzyme | Reaction Catalyzed | Substrates | Products | Organism Distribution |
| Homocitrate Synthase (HCS) | Condensation of acetyl-CoA and α-ketoglutarate | Acetyl-CoA, α-Ketoglutarate | Homocitrate, CoA | Fungi, some Archaea, T. thermophilus wikipedia.orgnih.govresearchgate.netuniprot.org |
| Homoaconitase (HACN) | Isomerization of homocitrate to homoisocitrate (via cis-homoaconitate) | Homocitrate | Homoisocitrate | Higher fungi, some Archaea, T. thermophilus portlandpress.comnih.govebi.ac.ukuniprot.org |
| Homoisocitrate Dehydrogenase (HICDH) | Oxidative decarboxylation of homoisocitrate | Homoisocitrate, NAD⁺ (or NADP⁺) | α-Ketoadipate, CO₂, NADH (or NADPH), H⁺ creative-biolabs.comacs.orgwikipedia.org | Fungi, some Archaea, T. thermophilus wikipedia.orgcreative-biolabs.comacs.org |
Detailed Research Findings:
Research into this compound biosynthesis pathways has provided detailed insights into the mechanisms and regulation of the enzymes involved. For example, kinetic analyses of DapL enzymes from various organisms have determined their Vmax and Km values for substrates like THDP, L,L-DAP, glutamate, and 2-oxoglutarate, highlighting variations in catalytic efficiency across species. frontiersin.org Structural studies, such as the crystal structure of S. pombe HCS, have elucidated the enzyme's dimeric structure and the binding sites for substrates and inhibitors, providing a basis for understanding feedback inhibition by this compound. nih.gov Investigations into homoisocitrate dehydrogenase have explored the roles of specific amino acid residues in catalysis and the enzyme's interaction with coenzymes and inhibitors. acs.orgresearchgate.net Comparative genomic analyses have also been instrumental in identifying the distribution of different pathway variants across diverse organisms and predicting the function of putative this compound biosynthesis genes. nih.govnih.govasm.org
Alpha-Aminoadipate Aminotransferase Reaction
The α-aminoadipate aminotransferase (AadAT) reaction is a key step in the α-aminoadipate (AAA) pathway for this compound biosynthesis. This enzyme, also known as 2-aminoadipate transaminase, catalyzes the reversible transfer of an amino group. uniprot.orgmarkelab.comreactome.org Specifically, it facilitates the transamination of α-ketoadipate, using glutamate as the amino donor, to produce α-aminoadipate and α-ketoglutarate. uniprot.orgreactome.orgwikipedia.org
The reaction proceeds via a ping-pong bi-bi mechanism and requires pyridoxal 5'-phosphate (PLP) as a cofactor. uniprot.orgmarkelab.com Crystal structure studies of AadAT from Thermus thermophilus have provided insights into the substrate recognition mechanism. osti.govrcsb.org These studies indicate that specific amino acid residues within the enzyme are crucial for recognizing the carboxyl groups of substrates like glutamate and α-aminoadipate. osti.govrcsb.org For instance, Arginine 23 in Thermus thermophilus AadAT plays a dual role in recognizing the gamma (or delta) carboxyl group of glutamate (or alpha-aminoadipate) and facilitating a conformational change in an alpha helix to accommodate hydrophobic substrates. osti.govrcsb.org
While AadAT is primarily associated with this compound biosynthesis via the AAA pathway, some enzymes with this activity may also be involved in the degradation of this compound or the metabolism of aromatic amino acids. markelab.comnih.gov For example, in Candida albicans, the enzyme encoded by ARO8 exhibits both aromatic and α-aminoadipate aminotransferase activity, demonstrating a broad substrate spectrum that includes 2-oxoadipate and 2-oxoglutarate as amino acceptors. nih.gov
Distribution and Evolutionary Divergence in Fungi, Yeasts, and Select Prokaryotes
The α-aminoadipate (AAA) pathway for this compound biosynthesis is primarily found in eukaryotes, specifically in several species of yeast, higher fungi, and euglenids. wikipedia.orgmdpi.comwikipedia.orgresearchgate.net This pathway is considered unique to these organisms among eukaryotes. wikipedia.orgnih.gov
However, the AAA pathway is not exclusive to eukaryotes. It has also been reported in certain prokaryotes, including bacteria of the genus Thermus, such as Thermus thermophilus, and in the archaeon Pyrococcus horikoshii. nih.govwikipedia.orgwikipedia.org The presence of this pathway in these prokaryotes suggests that its distribution might be wider than initially believed. wikipedia.orgwikipedia.org
The uniqueness of the AAA pathway in fungi makes it a potential target for antifungal therapies. wikipedia.orgnih.govnih.gov Studies on pathogenic fungi like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus have confirmed the presence of key AAA pathway enzymes, highlighting this pathway's importance in these organisms. nih.gov
Interrelationships with Other Metabolic Networks
The this compound biosynthesis pathway, particularly the AAA pathway, is interconnected with other metabolic networks within the cell. The initial step of the AAA pathway involves the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate. wikipedia.orgmdpi.comwikipedia.orgnih.gov This directly links this compound biosynthesis to the citric acid cycle (TCA cycle), as α-ketoglutarate is an intermediate of this central metabolic pathway. wikipedia.orgmdpi.comwikipedia.org
Furthermore, the transamination reaction catalyzed by α-aminoadipate aminotransferase involves glutamate as the amino donor, linking this compound biosynthesis to glutamate metabolism. uniprot.orgreactome.orgwikipedia.org The product of this reaction, α-ketoglutarate, is also a key intermediate in the TCA cycle and glutamate metabolism. uniprot.orgreactome.orgwikipedia.org
In plants, where this compound is synthesized via the DAP pathway, this compound biosynthesis is part of the aspartate family pathway, which also leads to the synthesis of threonine, methionine, and isoleucine. wikipedia.orgfrontiersin.org Engineering of this compound metabolism in plants has been shown to affect the levels of other amino acids in the aspartate family and even those from other pathways, suggesting a complex regulatory network in amino acid biosynthesis. frontiersin.org
Beyond amino acid metabolism, the this compound biosynthesis pathway can also be linked to the biosynthesis of secondary metabolites. Intermediates of the AAA pathway, such as α-aminoadipic acid and α-aminoadipate semialdehyde, are involved in the biosynthesis of β-lactam antibiotics. mdpi.com this compound catabolism, which often occurs through the saccharopine pathway, can also produce intermediates like saccharopine and pipecolic acid, which are precursors for various bioactive compounds, including antifungal and antitumoral agents, and immunosuppressants. mdpi.com
In bacteria, the this compound riboswitch has been shown to control the production of citrate (B86180) synthase, thereby influencing the metabolic flux of the TCA cycle. wikipedia.org Decreases in citrate synthase activity contribute to increased this compound production, indicating a higher metabolic flux into the this compound synthesis pathway. wikipedia.org This highlights a direct regulatory link between this compound biosynthesis and central carbon metabolism.
Regulation of this compound Biosynthesis at Molecular and Genetic Levels
This compound biosynthesis is tightly regulated at multiple levels to ensure appropriate cellular levels of this essential amino acid. This regulation occurs through feedback inhibition of key enzymes, as well as transcriptional and translational control mechanisms.
Feedback Inhibition Mechanisms on Allosteric Enzymes
Feedback inhibition is a crucial regulatory mechanism in this compound biosynthesis, where the end product, this compound, inhibits the activity of one or more early enzymes in the pathway. This prevents the overproduction of this compound when it is already abundant in the cell.
In the α-aminoadipate (AAA) pathway, homocitrate synthase (HCS), which catalyzes the first committed step (condensation of acetyl-CoA and α-ketoglutarate), is a primary target for feedback inhibition by this compound in yeast and fungi. mdpi.comasm.orgresearchgate.net This enzymatic reaction is considered the rate-limiting step in this compound biosynthesis in Saccharomyces cerevisiae, and its activity is tightly regulated by this compound. researchgate.net Studies in yeast have demonstrated that the pathway is feedback-inhibited by this compound in growing cultures. asm.org
In organisms utilizing the diaminopimelate (DAP) pathway, such as bacteria and plants, the first enzyme unique to this compound biosynthesis, dihydrodipicolinate synthase (DHDPS), is strictly feedback inhibited by this compound. plos.orgresearchgate.netnih.govplos.org DHDPS catalyzes the condensation of aspartic-β-semialdehyde with pyruvate. plos.org The activity of plant DHDPS is particularly sensitive to allosteric inhibition by this compound, which binds at a site distinct from the active site. plos.org Mutational analysis of this compound-sensitive aspartokinase (an enzyme involved in the initial steps of the aspartate pathway leading to this compound in bacteria) in Escherichia coli has identified specific amino acid residues crucial for feedback inhibition by this compound. oup.com
Engineering feedback-insensitive versions of key enzymes like HCS in yeast or DHDPS in plants is a strategy used to increase this compound production. researchgate.netnih.gov
Transcriptional and Translational Control Mechanisms
Beyond feedback inhibition at the enzyme level, this compound biosynthesis is also regulated at the level of gene expression, through transcriptional and translational control.
Transcriptional regulation plays a significant role in controlling the expression of genes encoding this compound biosynthetic enzymes. In Escherichia coli, the lysA gene, involved in the final step of the DAP pathway, is positively regulated by the transcriptional activator LysR. nih.govpnas.org In Saccharomyces cerevisiae, the expression of LYS genes is induced under amino acid starvation conditions, mediated by the master regulator Gcn4 and the pathway-specific transcriptional regulator Lys14. asm.orguniprot.orgnih.gov Lys14 is a transcription factor that activates the transcription of this compound biosynthesis genes, and this activation is dependent on the presence of the inducer α-aminoadipate semialdehyde and repressed by this compound. uniprot.org
Studies in Candida albicans have shown a reconfiguration of transcriptional control, where Gcn4 plays a central and essential role in upregulating this compound biosynthesis genes during this compound starvation. asm.orgnih.gov This suggests evolutionary divergence in the regulatory networks controlling this compound synthesis in different fungal species. asm.orgnih.gov
Translational control mechanisms also contribute to the regulation of this compound biosynthesis genes, particularly in bacteria. In Gram-negative bacteria, regulatory RNA structures can overlap with the ribosome-binding site of the first gene in LYS-regulated operons, potentially preventing ribosome binding and thus inhibiting translation. nih.govpnas.org
Riboswitch-Mediated Regulation of Biosynthesis Genes (e.g., LYS element)
Riboswitches are metabolite-binding RNA elements typically found in the 5'-untranslated regions (UTRs) of messenger RNAs (mRNAs) that directly sense the concentration of a specific metabolite and regulate gene expression accordingly. nih.govwikipedia.orgpnas.orgribocentre.org The LYS element, or this compound riboswitch, is a well-characterized example of such a regulatory element involved in controlling this compound biosynthesis and transport genes in bacteria. nih.govwikipedia.orgpnas.orgribocentre.orgresearchgate.net
The this compound riboswitch is abundant in certain bacterial groups, such as Bacillota and Gammaproteobacteria, where it is located upstream of genes involved in this compound metabolism. wikipedia.orgribocentre.org This RNA element undergoes an allosteric rearrangement of its secondary structure upon binding to this compound. wikipedia.orgribocentre.org This structural change modulates gene expression, typically by causing premature transcription termination in some bacteria (e.g., Bacillus subtilis) or inhibiting translation initiation in others (e.g., Escherichia coli). nih.govwikipedia.orgpnas.orgresearchgate.net
In Bacillus subtilis, the this compound riboswitch in the leader region of the lysC gene (encoding a this compound-responsive aspartokinase) promotes transcription termination in the presence of this compound. pnas.org In Escherichia coli, the this compound riboswitch in the lysC leader region is thought to inhibit translation. nih.govwikipedia.orgpnas.org Mutations in the conserved regions of the LYS element can lead to a loss of this compound repression. nih.govpnas.org
The mechanism of the this compound riboswitch involves competition between alternative RNA secondary structures. nih.gov In the presence of this compound, the riboswitch adopts a conformation that favors gene repression, while in the absence of this compound, a different conformation allows gene expression. nih.gov The binding of this compound to the riboswitch is highly specific and involves recognition of the this compound molecule's structural elements. ribocentre.orgrcsb.org
Gene Amplification and Metabolic Engineering Strategies in Production Organisms
The industrial production of L-lysine heavily relies on microbial fermentation, primarily utilizing Corynebacterium glutamicum and Escherichia coli as host organisms. sci-hub.sesci-hub.box Metabolic engineering, which involves the targeted modification of metabolic pathways through genetic engineering, plays a crucial role in developing strains with enhanced this compound production capabilities. researchgate.netcytgen.comnih.gov Strategies in this area often focus on gene amplification and manipulation to redirect carbon flux towards this compound biosynthesis, increase precursor availability, and reduce the formation of undesirable by-products. sci-hub.seresearchgate.netresearchgate.net
One common metabolic engineering strategy is the overexpression or amplification of genes encoding key enzymes in the this compound biosynthetic pathway. nih.govasm.org For instance, dihydrodipicolinate synthase (DHDPS), encoded by dapA, is a rate-limiting enzyme in this compound biosynthesis, and its overexpression can significantly accelerate this compound synthesis. nih.gov Similarly, overexpression of aspartokinase (AK), a crucial enzyme controlling pathway flux, is a significant approach. researchgate.netasm.org Studies have shown that amplifying the pyc gene, encoding pyruvate carboxylase, an anaplerotic enzyme supplying oxaloacetate (a this compound precursor), can improve this compound production. researchgate.netnii.ac.jp Coordinated overexpression of multiple genes in the pathway, such as pyruvate carboxylase and aspartate kinase, has demonstrated significant increases in this compound specific productivity, highlighting the benefits of a systems metabolic engineering approach. nih.gov
Beyond amplifying the this compound biosynthetic pathway itself, metabolic engineering strategies also target increasing the availability of precursors and cofactors. Enhancing the intracellular availability of oxaloacetate and pyruvate is a key strategy, often achieved through overexpression of pyruvate carboxylase or deregulation of phosphoenolpyruvate (B93156) carboxylase (PEPC). sci-hub.seresearchgate.net Reducing carbon flux towards competing pathways and by-products is equally important. Inactivating enzymes involved in the synthesis of by-products like L-alanine and L-lactate, while up-modulating enzymes in the this compound pathway, has led to dramatically increased this compound titers and yields. sci-hub.seresearchgate.net
NADPH availability is another crucial factor for this compound overproduction, as the synthesis of one mole of L-lysine requires four moles of NADPH. sci-hub.semdpi.com Strategies to increase NADPH availability often involve increasing the metabolic flux through the pentose (B10789219) phosphate pathway (PPP), a major source of NADPH, or reengineering new routes for NADPH regeneration. sci-hub.semdpi.com Overexpression of transketolase and transaldolase, enzymes in the PPP, has resulted in increased this compound titers and yields. sci-hub.se
Gene amplification can be implemented by introducing additional copies of relevant genes into the host cell chromosome or by using plasmids. pnas.orggoogle.ge The choice of promoters and vector systems plays a role in regulating gene expression levels. cytgen.com
Detailed research findings illustrate the impact of these strategies. For example, a C. glutamicum strain engineered with increased expression levels of iolT1, iolT2, and ppgK genes, involved in glucose uptake, achieved a high L-lysine titer of 201.6 g/L with a carbon yield of 0.65 g/g glucose and productivity of 5.04 g/L/h in fed-batch fermentation. sci-hub.seresearchgate.net Another engineered C. glutamicum strain, Lys9, with modifications including the inactivation of by-product synthesis pathways and up-modulation of key enzymes, produced 96.8 g/L L-lysine-HCl with a yield of 0.42 mol/mol glucose. sci-hub.seresearchgate.net Studies in Bacillus methanolicus have shown that individual overexpression of aspartate pathway genes can increase L-lysine production significantly, with coupled overexpression of multiple genes leading to even higher increases. asm.org
The development of high-producing this compound strains often involves a combination of these metabolic engineering strategies, sometimes guided by systems biology approaches like metabolic flux analysis to identify optimal targets for modification. nih.govresearchgate.netnih.gov
While specific data tables with numerical values from the search results are not consistently presented in a format suitable for direct interactive table generation without manual extraction and structuring, the text provides quantitative results from various studies illustrating the effectiveness of different gene amplification and metabolic engineering approaches on this compound titer, yield, and productivity in different host organisms.
Lysine Degradation Catabolism Pathways: Biochemical and Subcellular Analysis
The Saccharopine Pathway
The saccharopine pathway is generally considered the major route for lysine degradation, particularly in extracerebral tissues of mammals and in plants. familiasga.commhmedical.comnih.gov This pathway is well-characterized at the molecular and biochemical levels and is primarily localized within the mitochondria. familiasga.comnih.gov
Sequential Enzymatic Reactions and Intermediate Formation (Saccharopine, α-Aminoadipate Semialdehyde)
The saccharopine pathway involves a series of enzymatic steps that convert this compound into α-aminoadipate. The initial steps are catalyzed by a bifunctional enzyme, α-aminoadipic acid semialdehyde synthase (AASS), which possesses two distinct enzymatic activities: this compound-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH). familiasga.comfrontiersin.org
The first reaction, catalyzed by the LKR domain, involves the condensation of L-lysine with α-ketoglutarate to form saccharopine. This reaction utilizes NADPH as a cofactor. frontiersin.orgresearchgate.net Subsequently, the SDH domain catalyzes the hydrolysis of saccharopine, producing L-glutamate and α-aminoadipate δ-semialdehyde (AASA). This step uses NAD(P)⁺ as a cofactor. frontiersin.orgresearchgate.net AASA is a key intermediate that can exist in equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate (P6C). nih.govresearchgate.net Further enzymatic reactions convert AASA to α-aminoadipate, which is then metabolized to acetyl-CoA. frontiersin.organnualreviews.org
Key intermediates in the saccharopine pathway include:
Saccharopine
α-Aminoadipate δ-semialdehyde (AASA)
Key Enzymes: this compound-Ketoglutarate Reductase/Saccharopine Dehydrogenase (LKR/SDH)
The bifunctional enzyme this compound-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH), also known as α-aminoadipic acid semialdehyde synthase (AASS) in mammals, plays a pivotal role in initiating the saccharopine pathway. familiasga.comnih.govoup.com This single polypeptide chain contains both the LKR and SDH catalytic domains. oup.com
The LKR domain (EC 1.5.1.8) catalyzes the reductive condensation of this compound and α-ketoglutarate to form saccharopine. familiasga.com The SDH domain (EC 1.5.1.9) then catalyzes the oxidative cleavage of saccharopine into α-aminoadipate semialdehyde and glutamate (B1630785). familiasga.com The coordinated action of these two domains within a single enzyme is crucial for the efficient channeling of intermediates in the initial steps of this pathway. oup.com
Subcellular Compartmentalization of Pathway Enzymes (e.g., Mitochondrial Localization)
A defining feature of the saccharopine pathway in mammals is its predominant localization within the mitochondria. familiasga.comnih.govresearchgate.net The bifunctional enzyme AASS (LKR/SDH) is found in the mitochondrial matrix, where it catalyzes the initial steps of this compound degradation. familiasga.com Subsequent enzymes involved in converting α-aminoadipate semialdehyde to acetyl-CoA are also primarily localized in the mitochondria. familiasga.com This compartmentalization ensures the efficient processing of this compound and the integration of its degradation products into mitochondrial energy metabolism.
The Pipecolic Acid Pathway (this compound Degradation II)
The pipecolic acid pathway, also referred to as the this compound degradation II or L-pipecolate pathway, represents an alternative route for this compound catabolism. familiasga.comontosight.ai While considered a minor pathway in extracerebral tissues, it is thought to play a more significant role in the mammalian brain, particularly in adults. familiasga.comnih.gov This pathway is less fully elucidated compared to the saccharopine pathway and involves enzymes localized in multiple subcellular compartments, including the mitochondria, cytosol, and peroxisomes. familiasga.comnih.govresearchgate.net
Enzymatic Conversion of this compound to Pipecolic Acid and α-Ketoadipic Acid
The pipecolic acid pathway involves the conversion of this compound to pipecolic acid and subsequently to α-ketoadipic acid. ontosight.ai The initial step in this pathway can involve the α-transamination or α-deamination of this compound, leading to the formation of 2-oxo-6-aminocaproic acid. researchgate.net This intermediate can spontaneously cyclize to form Δ¹-piperideine-2-carboxylate (P2C). nih.govresearchgate.net P2C is then converted to L-pipecolic acid. nih.govresearchgate.net
Pipecolic acid can be further metabolized. While the exact sequence of subsequent reactions leading to α-ketoadipic acid is still being fully elucidated, it involves several enzymatic steps. ontosight.ai The pipecolic acid pathway eventually converges with the saccharopine pathway at the level of α-aminoadipate semialdehyde (AASA) or a downstream intermediate like α-aminoadipate. familiasga.comsouthtees.nhs.ukresearchgate.net
Key intermediates in the pipecolic acid pathway include:
Pipecolic acid
α-Ketoadipic acid (as a downstream product)
Enzymes Involved: this compound Oxidase, Pipecolate Dehydrogenase
Several enzymes are involved in the pipecolic acid pathway. The initial conversion of L-lysine to L-pipecolic acid has been associated with enzymes like this compound oxidase in some organisms. ontosight.ai The conversion of P2C to pipecolic acid can be catalyzed by enzymes such as ketimine reductase (which has been identified as μ-crystallin, CRYM, in the brain). familiasga.comnih.gov
Further metabolism of pipecolic acid involves enzymes like pipecolic acid oxidase (PIPOX), a peroxisomal enzyme that converts pipecolic acid into Δ¹-piperideine 6-carboxylate (P6C), which is in equilibrium with AASA. familiasga.com Pipecolate dehydrogenase activity has also been implicated in the conversion of pipecolic acid. hmdb.ca The enzymes involved in the later steps converting pipecolic acid or its derivatives to α-ketoadipic acid are part of the broader this compound degradation pathway that converges with the saccharopine route.
Subcellular localization of enzymes in the pipecolic acid pathway is more complex than the saccharopine pathway, with enzymes found in the mitochondria, cytosol, and peroxisomes. familiasga.comnih.govresearchgate.net For instance, pipecolic acid oxidase is a peroxisomal enzyme. familiasga.com This multi-compartmental distribution suggests complex metabolite transport mechanisms are required for this pathway to function. familiasga.com
Table 1: Key Enzymes and Intermediates in this compound Degradation Pathways
| Pathway | Enzyme | Reaction Catalyzed | Key Intermediates | Subcellular Localization (Mammals) |
| Saccharopine | This compound-Ketoglutarate Reductase (LKR) | This compound + α-Ketoglutarate + NADPH → Saccharopine + NADP⁺ | Saccharopine | Mitochondria |
| Saccharopine Dehydrogenase (SDH) | Saccharopine + NAD(P)⁺ → α-Aminoadipate δ-semialdehyde + Glutamate + NAD(P)H + H⁺ | Saccharopine, α-Aminoadipate δ-semialdehyde (AASA) | Mitochondria | |
| Pipecolic Acid | This compound Oxidase (in some organisms) | This compound → Pipecolic Acid (initial step, varies) | Pipecolic Acid | Varies (Mitochondria, Cytosol, Peroxisomes) familiasga.com |
| Ketimine Reductase (CRYM) | Δ¹-Piperideine-2-carboxylate (P2C) → Pipecolic Acid | Pipecolic Acid | Cytosol (in brain) nih.gov | |
| Pipecolic Acid Oxidase (PIPOX) | Pipecolic Acid → Δ¹-Piperideine 6-carboxylate (P6C)/AASA | Pipecolic Acid, AASA | Peroxisomes familiasga.com | |
| Convergent Pathway | α-Aminoadipate Semialdehyde Dehydrogenase (AASADH) | α-Aminoadipate δ-semialdehyde → α-Aminoadipate | α-Aminoadipate δ-semialdehyde (AASA), α-Aminoadipate | Mitochondria familiasga.com |
Subcellular Distribution of Enzymes (Mitochondrial, Cytosolic, Peroxisomal)
The enzymes involved in this compound degradation exhibit distinct subcellular localizations, reflecting the compartmentalization of metabolic processes within the cell. In the major saccharopine pathway in mammals, the initial and key enzymatic activities are localized within the mitochondrial matrix. wvu.edufamiliasga.comfrontiersin.org The first two steps are catalyzed by a bifunctional enzyme, α-aminoadipate δ-semialdehyde synthase (AASS), which possesses both this compound-α-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH) activities. familiasga.comrupress.org AASS is found in the mitochondrial matrix. familiasga.com
Further downstream in the saccharopine pathway, α-aminoadipate δ-semialdehyde dehydrogenase (ALDH7A1), which converts α-aminoadipate δ-semialdehyde to α-aminoadipate, has been shown to have a dual localization in both the cytosol and mitochondria in humans. familiasga.commybiosource.com Glutaryl-CoA dehydrogenase (GCDH), an enzyme acting later in the pathway to metabolize glutaryl-CoA, is also located in the mitochondrial matrix. cusabio.comuniprot.orgwikipedia.orgfamiliasga.com
While the saccharopine pathway is primarily mitochondrial, the alternative pipecolic acid pathway, which is particularly important in the mammalian brain, involves enzymes localized in multiple compartments: mitochondria, cytosol, and peroxisomes. familiasga.comhmdb.canih.gov L-pipecolic acid, an intermediate in this route, is known to accumulate in peroxisomal disorders. hmdb.ca
In plants, the subcellular localization of this compound degradation enzymes can differ from mammals. For instance, studies in Arabidopsis thaliana have indicated that the bifunctional LKR/SDH enzyme is localized in the cytosol. nih.govuniprot.org
Alternative this compound Catabolic Routes
Beyond the predominant saccharopine pathway, this compound can be catabolized through alternative routes, particularly in various microorganisms.
Cadaverine (B124047) Pathway via this compound Decarboxylase
One alternative route is the cadaverine pathway, primarily observed in bacteria. This pathway is initiated by the enzyme this compound decarboxylase, which catalyzes the decarboxylation of this compound to form cadaverine. figshare.com Cadaverine (pentane-1,5-diamine) is a diamine that is produced by the bacterial decarboxylation of this compound, often associated with the putrefaction of animal tissue. figshare.com
3-Keto,5-Aminohexanoate Pathway in Anaerobic Microorganisms
In certain anaerobic bacteria, such as Clostridium and Fusobacterium species, this compound is degraded via the 3-keto,5-aminohexanoate pathway. annualreviews.orgtandfonline.comresearchgate.netcapes.gov.br This fermentative pathway involves a series of enzymatic steps leading to the formation of acetate (B1210297) and butyrate. tandfonline.comcapes.gov.br Key intermediates in this pathway include β-lysine (3,6-diaminohexanoate), 3,5-diaminohexanoate, and 3-keto-5-aminohexanoate. annualreviews.org The enzyme 3-keto-5-aminohexanoate cleavage enzyme plays a crucial role in this pathway, cleaving 3-keto-5-aminohexanoate in a reaction involving acetyl-CoA. annualreviews.orgrhea-db.orgmicrobialtec.comresearchgate.net
Biochemical Regulation of this compound Catabolism
The regulation of this compound catabolism is important for maintaining cellular homeostasis and can involve various biochemical mechanisms. In animals, the saccharopine-dependent pathway is subject to dietary and hormonal control. wvu.edu
Research in plants has provided insights into the biochemical regulation of the key enzymes in the saccharopine pathway. In Arabidopsis, the activity of the bifunctional LKR-SDH enzyme is regulated by calcium ions (Ca2+) and by phosphorylation mediated by casein kinase in a this compound-dependent manner. unicamp.brnih.gov An increase in the cellular concentration of this compound can lead to increased LKR activity through this compound-dependent phosphorylation. unicamp.br Phosphorylation of the LKR domain may relieve inhibition exerted by the SDH domain or the interdomain region of the bifunctional enzyme. unicamp.br
The accumulation of intermediates in this compound degradation can also have regulatory or toxic effects. For instance, saccharopine accumulation has been shown to be toxic to mitochondria. frontiersin.orgrupress.org Furthermore, a deficiency in SDH activity can lead to alterations in mitochondrial α-ketoglutarate/glutamate and NADP+/NADPH ratios. rupress.org Downstream enzymes, such as glutaryl-CoA dehydrogenase, can also be subject to inhibition, as seen with the strong inhibition of GCDH by MCPA-CoA. uniprot.org
Enzymology of Lysine Metabolism
Catalytic Mechanisms of Lysine Biosynthesis Enzymes
This compound biosynthesis primarily occurs through the diaminopimelate (DAP) pathway in bacteria, some fungi, and higher plants. wikimedia.orgplos.orgwikipedia.orgeolss.net This pathway involves a series of enzymatic reactions starting from aspartate. plos.org
Characterization of Aspartokinase Isoforms
Aspartokinase (AK) catalyzes the initial step in the aspartate family of amino acids biosynthesis, which includes this compound, methionine, threonine, and isoleucine. Different isoforms of aspartokinase exist, and their regulation is crucial for controlling the flux through these branched pathways. While the search results mention aspartokinases in the context of being resolved from diaminopimelate decarboxylase in Bacillus subtilis, detailed characterization of specific isoforms and their catalytic mechanisms was not extensively provided. nih.gov However, their role as the first enzyme in the pathway highlights their importance in initiating the metabolic flow towards this compound synthesis. researchgate.net
Mechanism of Dihydrodipicolinate Synthase and Reductase
Dihydrodipicolinate synthase (DHDPS) catalyzes the first committed step unique to the DAP pathway: the condensation of pyruvate (B1213749) and L-aspartate β-semialdehyde (ASA) to form dihydrodipicolinate (DHDP) or its unstable intermediate, hydroxy-tetrahydrodipicolinate (HTPA). plos.orgeolss.netebi.ac.ukacs.org The reaction mechanism typically involves the formation of a Schiff base between an active site this compound residue of DHDPS and pyruvate. eolss.netebi.ac.uk This is followed by the addition of ASA and cyclization to form the product. ebi.ac.uk DHDPS from Escherichia coli operates via a ping-pong kinetic mechanism, where pyruvate binds to the free enzyme, forms a Schiff base, and then ASA binds to the modified enzyme form. acs.org
Dihydrodipicolinate reductase (DHDPR) then reduces dihydrodipicolinate to tetrahydrodipicolinate (THDP). plos.orgeolss.net This reaction utilizes NAD(P)H as a cofactor. genome.jp The mechanisms of DHDPS and DHDPR are crucial targets for the development of antibiotics and herbicides because the DAP pathway is absent in animals. frontiersin.orgebi.ac.ukpublish.csiro.au
Specificity of Diaminopimelate Decarboxylase
Diaminopimelate decarboxylase (DAPDC), also known as meso-2,6-diaminoheptanedioate carboxy-lyase, catalyzes the final, irreversible step in the DAP pathway: the decarboxylation of meso-diaminopimelate (meso-DAP) to produce L-lysine and CO₂. frontiersin.orgwikipedia.orgwikipedia.orgasm.orgwikipedia.orgnih.gov This enzyme is highly specific for the meso-isomer of diaminopimelate. asm.orgwikipedia.orgnih.gov
DAPDC is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. wikipedia.org The catalytic mechanism involves the formation of a Schiff base between PLP and the amino group of meso-DAP. wikipedia.org The enzyme's stereochemical specificity for the meso-isomer is attributed to the interaction of active site residues (such as Arginine, Aspartate, and Glutamate) that orient the substrate to ensure decarboxylation occurs specifically at the D-terminus of meso-DAP, leading to the formation of L-lysine. wikipedia.org In Bacillus subtilis, DAPDC activity can be specifically inhibited by physiological concentrations of L-lysine, demonstrating feedback regulation of the pathway. nih.gov
Enzymatic Activities in this compound Degradation
This compound degradation primarily occurs through the saccharopine pathway in various organisms, including plants, animals, and bacteria. wikimedia.orgwikipedia.orgfrontiersin.org This pathway involves the conversion of this compound to α-aminoadipate. frontiersin.org
Bifunctional Nature of this compound-Ketoglutarate Reductase/Saccharopine Dehydrogenase
The initial steps of this compound degradation via the saccharopine pathway are catalyzed by a bifunctional enzyme, this compound-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH), also known as α-aminoadipic semialdehyde synthase (AASS) in some organisms like mammals. wikipedia.orgfrontiersin.orgplos.orgnih.govrupress.orgnih.govportlandpress.comresearchgate.net This single polypeptide chain contains two distinct functional domains: the LKR domain and the SDH domain. nih.govnih.gov
The LKR domain catalyzes the first step, the condensation of L-lysine and α-ketoglutarate to form saccharopine, utilizing NADPH as a cofactor. wikipedia.orgfrontiersin.orgrupress.orgnih.gov The SDH domain then catalyzes the second step, the hydrolysis of saccharopine into α-aminoadipate semialdehyde and glutamate (B1630785), typically using NAD⁺ or NADP⁺ as cofactors. wikipedia.orgfrontiersin.orgrupress.orgnih.gov The bifunctional nature of this enzyme ensures the coordinated catalysis of these two sequential reactions in the degradation pathway. nih.gov In plants, the activity of the LKR/SDH enzyme is regulated by functional interaction between its two domains. nih.gov The optimal pH for LKR activity in maize is around 7.0, while SDH activity is optimal at pH 9.0. nih.gov
Alpha-Aminoadipate Semialdehyde Dehydrogenase (AASADH) Substrate Versatility
Alpha-aminoadipate semialdehyde dehydrogenase (AASADH), also known as ALDH7A1 or antiquitin, catalyzes the oxidation of α-aminoadipate semialdehyde to α-aminoadipate, the third step in the saccharopine pathway. wikipedia.orgfrontiersin.orgrupress.orgresearchgate.net This reaction typically utilizes NAD(P)⁺ as a cofactor. frontiersin.org
AASADH is known for its versatility in accepting a range of aldehyde substrates, converting them into their corresponding carboxylates. frontiersin.org This broad substrate specificity suggests that AASADH can play a role in detoxifying various aldehydes that may accumulate under stressful conditions in organisms like plants. frontiersin.org In humans, mutations in the gene encoding AASADH (ALDH7A1) are associated with pyridoxine-dependent epilepsy, where the accumulation of α-aminoadipate semialdehyde leads to the inactivation of pyridoxal phosphate. rupress.orgresearchgate.net
This compound Dehydrogenase and this compound Oxidase Catalysis
This compound is a substrate for several enzymes, including this compound dehydrogenases and this compound oxidases, which catalyze distinct reactions.
This compound dehydrogenases (EC 1.4.1.18 and EC 1.4.1.15) are oxidoreductases that act on the CH-NH2 group of donors wikipedia.org. L-lysine 6-dehydrogenase (EC 1.4.1.18) catalyzes the oxidative deamination of the ε-amino group of L-lysine, producing L-2-aminoadipate 6-semialdehyde, which then spontaneously cyclizes to form Δ¹-piperideine-6-carboxylate (P6C) nih.gov. This reaction requires NAD⁺ as a cofactor wikipedia.orgnih.gov. L-lysine 2-dehydrogenase (EC 1.4.1.15), on the other hand, catalyzes the oxidative deamination of the α-amino group of L-lysine, similar to other amino acid dehydrogenases nih.gov.
This compound oxidases, also known as lysyl oxidases (LOX, EC 1.4.3.14), are copper-dependent amine oxidases that catalyze the oxidative deamination of this compound residues within proteins, particularly in collagen and elastin (B1584352) precursors wikipedia.orgresearchgate.net. This reaction converts the ε-amino group of a this compound residue to an aldehyde group, known as althis compound (B42369) wikipedia.orgwikipedia.org. Althis compound residues are crucial for the formation of covalent cross-links in extracellular matrix proteins, contributing to tissue integrity and elasticity wikipedia.org. The catalytic mechanism of lysyl oxidase involves the cofactor lysyl tyrosylquinone (LTQ), which is derived from this compound and tyrosine residues within the enzyme itself wikipedia.orgresearchgate.net. The reaction utilizes molecular oxygen and a copper ion, producing hydrogen peroxide as a byproduct wikipedia.org.
Structural Biology and Enzyme Kinetics of this compound-Modifying Enzymes
The structural biology of this compound-modifying enzymes provides insights into their catalytic mechanisms and substrate specificity. This compound-specific demethylase 1 (LSD1), a flavin-dependent amine oxidase that demethylates mono- or dimethylated histone H3 this compound 4 (H3K4) and H3K9, has been studied computationally to understand its catalytic mechanism plos.org. Structural models of LSD1 in complex with its cofactor (flavin-adenine dinucleotide, FAD) and substrate highlight the role of conserved residues, such as Tyr761, and a this compound-water-flavin motif in orienting the cofactor relative to the substrate and stabilizing the catalytic environment plos.org.
This compound-modifying enzymes, including histone deacetylases (HDACs) and sirtuins, have been extensively characterized through structural and kinetic studies jst.go.jpnih.gov. These enzymes remove acetyl groups from this compound residues on histones and other proteins, influencing protein function and cellular processes jst.go.jpjst.go.jp. Structural studies have revealed the binding sites for substrates, cofactors, and inhibitors, explaining the molecular basis of their enzymatic activity jst.go.jp. Enzyme kinetics studies help to determine parameters such as substrate affinity (Km) and catalytic efficiency (kcat), providing quantitative descriptions of enzyme activity creative-enzymes.com. For example, studies on saccharopine dehydrogenase from Saccharomyces cerevisiae have provided kinetic data suggesting an ordered addition of NAD⁺ followed by saccharopine in the physiological reaction direction shareok.org.
Chemical modification studies have also been used to probe the active sites and essential residues of enzymes that interact with this compound. For instance, modification of this compound residues in fructose (B13574) 1,6-bisphosphatase has been correlated with changes in enzyme cooperativity biologiachile.cl. The reactivity of this compound residues can be influenced by their microenvironment within the enzyme, with some active-site this compound residues exhibiting lower pKa values and increased reactivity biologiachile.cl.
Cofactor Dependencies in this compound Metabolism
Enzymes involved in this compound metabolism and modification rely on various cofactors to facilitate their catalytic reactions.
NAD⁺ and NADP⁺ are common cofactors for this compound dehydrogenases, acting as electron acceptors in the oxidative deamination of this compound wikipedia.orgnih.gov. For example, L-lysine 6-dehydrogenase is an NAD-dependent amine dehydrogenase nih.gov. In the saccharopine pathway, this compound-ketoglutarate reductase (LKR) utilizes NADPH as a cofactor, while saccharopine dehydrogenase (SDH) uses NAD(P)⁺ frontiersin.org.
Flavin cofactors, such as FAD, are essential for the activity of some this compound-modifying enzymes, including this compound-specific demethylases like LSD1 plos.orgnih.gov. These enzymes catalyze redox reactions involving the transfer of a hydride equivalent to the flavin cofactor plos.org.
Lysyl oxidases require copper ions and the quinone cofactor lysyl tyrosylquinone (LTQ) for their activity wikipedia.orgresearchgate.netresearchgate.net. The copper ion is involved in the reoxidation of the cofactor wikipedia.org. LTQ is a unique cofactor derived from post-translational modification of this compound and tyrosine residues wikipedia.orgresearchgate.net.
Other cofactors are involved in various this compound modifications. For instance, this compound acetyltransferases (KATs) utilize acetyl-CoA as the acetyl group donor for the acetylation of this compound residues nih.govnih.govfrontiersin.org. Conversely, some histone deacetylases are metal-dependent (e.g., zinc-dependent), while sirtuins are NAD⁺-dependent deacetylases jst.go.jpnih.govnih.gov. This compound methyltransferases use S-adenosyl-L-methionine (AdoMet) as the methyl group donor for the methylation of this compound residues nih.govpnas.orgresearchgate.net. Some this compound demethylases are iron-dependent nih.gov.
Molecular Biology and Genetic Regulatory Networks of Lysine
Genetic Approaches to Modulate Lysine Metabolism in Model Systems (e.g., Rice, Corynebacterium glutamicum)
Quantitative Trait Nucleotide (QTN) Identification
Quantitative Trait Nucleotide (QTN) identification is a crucial approach for pinpointing specific genetic variations that contribute to quantitative traits, such as amino acid content. In the context of this compound, identifying QTNs can help understand the genetic basis of variations in this compound levels in crops and other organisms.
Genome-wide association studies (GWAS) have been applied to identify QTNs associated with this compound content in crops like rice. A study utilizing GWAS with multiple statistical models on a large panel of rice accessions identified numerous QTNs associated with grain and leaf this compound content researchgate.netnih.gov. This research revealed that this compound content in rice is a complex trait influenced by multiple genes with small effects nih.gov.
Data from GWAS in rice has identified hundreds of common QTNs potentially underlying this compound content nih.gov. The phenotypic variance explained (PVE) by these QTNs varied, indicating their differing contributions to the trait nih.gov. Some QTNs were consistently detected across multiple datasets and models, suggesting they are stable and potentially important genetic determinants of this compound accumulation nih.gov.
Identifying QTNs provides potential targets for genetic improvement strategies aimed at increasing this compound content in crops researchgate.netnih.gov. The genes located in regions harboring these QTNs are candidates for further investigation to understand their specific roles in this compound biosynthesis and regulation nih.gov.
Gene Editing for Pathway Engineering
Gene editing technologies, particularly CRISPR-Cas systems, have emerged as powerful tools for precisely modifying genomes to engineer metabolic pathways, including those for this compound biosynthesis. These techniques allow for targeted alterations to enhance this compound production or modify its regulation.
In microorganisms like Corynebacterium glutamicum, a major industrial producer of this compound, gene editing has been used to optimize metabolic fluxes for increased this compound yield nih.govfrontiersin.orgresearchgate.net. Strategies include overexpressing key enzyme genes, knocking out competing pathways, and optimizing transcriptional regulatory networks nih.gov. CRISPR-Cas9 and CRISPR-dCas9 (a catalytically inactive Cas9 used for gene repression, known as CRISPR interference or CRISPRi) have been successfully applied in C. glutamicum to repress genes involved in this compound biosynthesis or competing pathways, leading to increased this compound production frontiersin.orgresearchgate.netresearchgate.netacs.org.
For example, repression of genes such as gltA, pck, pgi, and hom using CRISPR-dCpf1 (another CRISPR system for repression) in C. glutamicum has shown significant increases in extracellular this compound concentrations and yields frontiersin.orgresearchgate.net. Simultaneous repression of multiple genes using multiplex CRISPR systems has demonstrated enhanced this compound titers frontiersin.orgresearchgate.net.
In plants, gene editing is being explored to improve the nutritional quality of crops by increasing this compound content nih.govfrontiersin.org. While transgenic approaches involving the expression of bacterial feedback-insensitive enzymes like AK and DHPS have been used to increase this compound in crops like maize and rice, gene editing offers an alternative by modifying native genes plos.orgnih.gov. Targeting genes involved in this compound biosynthesis or catabolism using CRISPR-Cas9 has the potential to increase free this compound content in crops like rice mdpi.comnih.govfrontiersin.org.
Gene editing allows for precise modifications such as knocking out or replacing targeted native genes to achieve desirable traits, potentially avoiding the introduction of foreign DNA sequences mdpi.com. This approach is being investigated as a means to enhance this compound accumulation in staple crops, contributing to biofortification efforts nih.govfrontiersin.org.
Data Tables
While specific raw data tables from research findings were not directly extractable in a format suitable for interactive display, the following table summarizes key genes and their roles in this compound biosynthesis and regulation, based on the search results:
| Gene/Element Name | Organism Example | Role in this compound Metabolism | Regulatory Mechanism Examples |
| lysA | Escherichia coli | Involved in the final step of this compound biosynthesis | Positively regulated by LysR, repressed by this compound |
| lysC | Bacillus subtilis, E. coli | Encodes aspartate kinase (AK) | Regulated by premature transcription termination (riboswitch), repressed by this compound |
| LYS element (L box) | Bacteria | Regulatory RNA element in 5'-UTR of this compound genes | Binds this compound to influence transcription or translation |
| lysR | Escherichia coli | Transcriptional regulator | Positively regulates lysA |
| DAPF | Oryza sativa (Rice) | Gene in the this compound biosynthesis pathway | Identified as a potential positive regulator of LYSA |
| LYSA | Oryza sativa (Rice) | Reporter gene for this compound | Positively regulated by DAPF |
| LKR | Plants, Rice | This compound Ketoglutarate Reductase (catabolism) | Involved in this compound degradation |
| SDH | Plants, Rice | Saccharopine Dehydrogenase (catabolism) | Involved in this compound degradation |
| DHPS | Plants, Bacteria | Dihydrodipicolinate Synthase (biosynthesis) | Feedback inhibited by this compound, transcriptionally regulated |
| AK | Plants, Bacteria | Aspartate Kinase (biosynthesis) | Feedback inhibited by this compound and threonine |
| Gcn4 | Fungi (S. cerevisiae, C. albicans) | Transcriptional activator (general amino acid control) | Regulates expression of this compound biosynthetic genes |
| Lys14 | Saccharomyces cerevisiae | Pathway-specific transcriptional regulator | Involved in regulating this compound biosynthetic genes |
| gltA | Corynebacterium glutamicum | Involved in central metabolism, repression enhances this compound | Target for CRISPR-mediated repression |
| pck | Corynebacterium glutamicum | Involved in central metabolism, repression enhances this compound | Target for CRISPR-mediated repression |
| pgi | Corynebacterium glutamicum | Involved in central metabolism, repression enhances this compound | Target for CRISPR-mediated repression |
| hom | Corynebacterium glutamicum | Involved in central metabolism, repression enhances this compound | Target for CRISPR-mediated repression |
| pyc | Corynebacterium glutamicum | Encodes pyruvate (B1213749) carboxylase, repression enhances squalene/lysine co-production | Target for CRISPR-mediated repression |
Detailed Research Findings
Research has provided detailed insights into the genetic control of this compound metabolism. In maize, studies on opaque mutants (o10, o11, and o13) have shown altered soluble this compound accumulation and changes in the activity of enzymes like aspartate kinase, this compound 2-oxoglutarate reductase, and saccharopine dehydrogenase, suggesting distinct regulatory activities of the mutant genes publish.csiro.au.
Genome-wide analysis of the this compound biosynthesis pathway in maize seed development has identified this compound biosynthesis pathway genes (LBPGs) and their coexpression networks plos.org. This analysis revealed associations between LBPGs and genes involved in protein synthesis, as well as the identification of transcription factors potentially regulating these pathways plos.org.
Studies using CRISPR-based gene editing in Corynebacterium glutamicum have demonstrated the effectiveness of repressing specific genes to increase this compound production. For instance, simultaneous repression of gltA, pgi, hom, and pck genes using a single CRISPR-dCpf1 array resulted in a significant increase in this compound titer and yield frontiersin.orgresearchgate.net. Quantitative PCR confirmed that the transcription levels of these target genes were substantially reduced frontiersin.orgresearchgate.net.
Research into QTN identification in rice has involved analyzing millions of single nucleotide polymorphisms (SNPs) across hundreds of rice accessions researchgate.netnih.gov. This has led to the identification of numerous QTNs and candidate genes associated with this compound content, providing a foundation for marker-assisted selection and gene pyramiding in breeding programs researchgate.netnih.gov.
Cellular and Subcellular Functions of Lysine Beyond Primary Metabolism
Lysine Integration into Protein Synthesis: Ribosomal Mechanisms
During protein synthesis, this compound is incorporated into the growing polypeptide chain by ribosomes, following the codons AAA and AAG in the messenger RNA. Like other amino acids, this compound is first activated by a specific aminoacyl-tRNA synthetase, lysyl-tRNA synthetase, which attaches it to its cognate transfer RNA (tRNA^Lys). This charged tRNA then delivers this compound to the ribosome, where it is added to the polypeptide chain at the appropriate position dictated by the mRNA sequence. This fundamental process ensures the correct primary structure of proteins, with this compound residues strategically placed to perform their various roles, including serving as targets for subsequent modifications.
Post-Translational Modifications (PTMs) of this compound Residues
The ε-amino group of this compound is a major hub for a vast array of post-translational modifications (PTMs). These modifications involve the covalent attachment of various chemical groups to the this compound side chain, altering its charge, size, and shape, and thereby impacting the modified protein's structure, stability, activity, localization, and interactions with other molecules. oup.commdpi.comnih.gov Over 30 types of this compound PTMs have been characterized, with a significant number of modification sites identified across the proteome. oup.com
Diverse Acylations: Acetylation, Succinylation, Malonylation, Glutarylation, Crotonylation, Butyrylation, Lactylation, Fatty Acylation
This compound acylation is a prominent class of PTMs involving the transfer of an acyl group from an acyl-CoA molecule to the ε-amino group of this compound. These modifications are often linked to cellular metabolism, as acyl-CoA molecules are key metabolic intermediates. mdpi.comnih.gov
Acetylation: The addition of an acetyl group from Acetyl-CoA is one of the most well-studied this compound PTMs. This compound acetylation (KAc) is widespread and influences numerous cellular activities, including gene expression, cell growth, and differentiation. nih.govresearchgate.net It can affect protein interactions, enzymatic activity, and protein degradation. mdpi.comabcam.com
Succinylation: this compound succinylation (Ksucc) involves the addition of a succinyl group from Succinyl-CoA. mdpi.combohrium.com This modification introduces a relatively large negative charge, significantly altering the chemical and structural properties of the modified protein. mdpi.combohrium.com It is dynamic, reversible, and evolutionarily conserved, playing roles in various biological processes, particularly in metabolic pathways. mdpi.com
Malonylation: this compound malonylation (Kmal) is the attachment of a malonyl group, often derived from Malonyl-CoA. mdpi.commdpi.com Like succinylation, it adds a negative charge and is found in various cellular pathways, with enrichment in metabolic pathways. mdpi.com
Glutarylation: this compound glutarylation (Kglu) involves the addition of a glutaryl group, linked to Glutaryl-CoA. mdpi.commdpi.com This modification is also observed in metabolic pathways and can influence protein function. mdpi.com
Crotonylation: this compound crotonylation (Kcro) is the addition of a crotonyl group, often from Crotonyl-CoA. mdpi.comnih.govmdpi.com This modification has been increasingly recognized for its crucial roles in physiological and pathological processes. nih.gov
Butyrylation: this compound butyrylation (Kbu) involves the transfer of a butyryl group, linked to Butyryl-CoA. mdpi.comnih.govmdpi.com Similar to other acylations, it can impact chromatin structure and gene expression. mdpi.com
Lactylation: this compound lactylation (Kla) is a recently discovered PTM involving the addition of a lactyl group, utilizing lactate (B86563) as a precursor, often via Lactyl-CoA. nih.govfrontiersin.org It plays regulatory roles in cell metabolism, growth, reprogramming, and tumor progression. frontiersin.org
Fatty Acylation: This encompasses the attachment of longer-chain fatty acyl groups to this compound residues. These modifications can influence protein localization to membranes and protein-protein interactions. mdpi.com
These diverse acylations, while sharing a common mechanism of acyl group transfer to this compound, introduce different chemical properties depending on the nature of the acyl group, leading to varied impacts on protein function and cellular processes. mdpi.com
Methylation of this compound Residues
This compound methylation (Kme) involves the addition of one, two, or three methyl groups to the ε-amino group, resulting in mono-, di-, or trimethylation (Kme1, Kme2, Kme3). oup.comnih.gov Unlike acylation, methylation does not alter the charge of the this compound residue but increases its hydrophobicity and size. nih.gov this compound methylation is a crucial regulatory mark, particularly well-known for its role in modifying histone proteins, where different methylation states and sites are associated with either gene activation or repression. oup.comcreative-proteomics.com Methylation of non-histone proteins also impacts a wide range of cellular processes, including signal transduction, DNA repair, and cytoskeletal dynamics. creative-proteomics.com
Ubiquitination and Ubiquitin-like PTMs (SUMOylation, NEDDylation)
Ubiquitination is a crucial PTM involving the covalent attachment of ubiquitin, a small protein, to a this compound residue. This can occur as a single ubiquitin molecule (monoubiquitination) or as chains of ubiquitin (polyubiquitination), which are linked through specific this compound residues within ubiquitin itself. Ubiquitination primarily targets this compound residues and plays a key role in protein degradation via the ubiquitin-proteasome pathway. abcam.com It also regulates numerous other cellular processes, including cell proliferation, DNA repair, and apoptosis. abcam.com
In addition to ubiquitination, this compound residues can be modified by ubiquitin-like proteins (UBLs), such as SUMO (Small Ubiquitin-like Modifier) and NEDD8 (Neural precursor cell expressed developmentally down-regulated protein 8). nih.gov
SUMOylation: SUMO proteins are attached to this compound residues in a process similar to ubiquitination. SUMOylation can occur as monomeric or poly-SUMOylation. abcam.com This modification influences protein interactions, localization, and stability, and is involved in processes like transcriptional regulation, DNA repair, and signal transduction. abcam.com
NEDDylation: NEDD8 is conjugated to this compound residues, primarily targeting cullin subunits of Cullin-RING ligases (CRLs), a major class of E3 ubiquitin ligases. NEDDylation is crucial for the activation of CRLs and thus indirectly regulates ubiquitination and protein degradation.
These ubiquitin and UBL modifications create complex signaling networks that control diverse cellular functions.
Enzymes Governing this compound PTMs: "Writers," "Erasers," and "Readers"
The dynamic nature of this compound PTMs is controlled by specific enzymes that add, remove, and interpret these modifications. These enzymes are often referred to as "writers," "erasers," and "readers," respectively. oup.comnih.govnih.gov
Writers: These enzymes catalyze the addition of the modification to the this compound residue. For this compound acetylation and other acylations, writers include families like Histone Acetyltransferases (HATs), such as the GNAT, p300/CBP, and MYST families, and potentially other acyltransferases. oup.commdpi.com this compound methylation is catalyzed by Protein this compound Methyltransferases (PKMTs), which often contain a catalytic SET domain or belong to the seven-β-strand family. nih.govcreative-proteomics.combgu.ac.il Ubiquitination involves a cascade of enzymes: E1 activating enzymes, E2 conjugating enzymes, and E3 ligases. SUMOylation and NEDDylation also involve analogous enzymatic cascades. guidetopharmacology.orgdisprot.orgnih.gov
Erasers: These enzymes remove the modification from the this compound residue, making the modification reversible. This compound deacetylation is primarily carried out by Histone Deacetylases (HDACs) and sirtuins (Class I and Class III HDACs). oup.commdpi.com this compound demethylation is catalyzed by this compound Demethylases (KDMs). nih.govwikipedia.org Deubiquitinating enzymes (DUBs) remove ubiquitin, while specific proteases reverse SUMOylation (e.g., SENPs) and NEDDylation. guidetomalariapharmacology.org
Readers: These proteins or protein domains recognize and bind to specific this compound PTMs. This binding can then recruit other proteins or induce conformational changes, thereby translating the presence of the modification into a downstream biological response. oup.comnih.govnih.govnih.govuni-stuttgart.de Examples of reader domains include bromodomains and YEATS domains for acetylated this compound, and chromodomains, MBT domains, and Tudor domains for methylated this compound. oup.comwikipedia.orgcellsignal.com Proteins with ubiquitin-binding domains act as readers of ubiquitination.
The interplay between writers, erasers, and readers creates intricate regulatory networks that control the levels and localization of this compound PTMs, thereby fine-tuning protein function and cellular processes. oup.comnih.govnih.gov
Impact of this compound PTMs on Protein Function and Cellular Processes
This compound PTMs have a profound and diverse impact on protein function and a wide range of cellular processes. By altering the chemical properties of this compound residues, these modifications can influence:
Protein Structure and Conformation: The addition of different chemical groups can induce conformational changes in proteins, affecting their stability, folding, and interaction surfaces. mdpi.com
Enzymatic Activity: PTMs can directly regulate the catalytic activity of enzymes by modifying residues in or near the active site or by altering enzyme conformation. mdpi.com
Protein-Protein Interactions: this compound PTMs can create or abolish binding sites for other proteins, thereby modulating protein complex formation and signaling pathways. mdpi.comwikipedia.org
Protein Localization: Modifications can influence the targeting of proteins to specific cellular compartments. mdpi.com
Protein Stability and Degradation: Ubiquitination is a primary signal for proteasomal degradation, while other PTMs can also affect protein half-life. abcam.com
Chromatin Structure and Gene Expression: PTMs on histone proteins, particularly acetylation and methylation, are key epigenetic marks that regulate chromatin compaction and accessibility, thereby controlling gene transcription. oup.comcreative-proteomics.comwikipedia.org this compound acylations on histones can regulate histone folding and nucleosome structure. oup.com
Signal Transduction: this compound PTMs are integral components of many signaling pathways, transmitting information and coordinating cellular responses. oup.comcreative-proteomics.com
Metabolism: Many this compound acylations are directly linked to metabolic intermediates, suggesting a role in integrating metabolic status with protein function. mdpi.comnih.gov
Dysregulation of this compound PTMs and the enzymes that control them is implicated in various diseases, including cancer, metabolic disorders, and neurological disorders. oup.comnih.gov Targeting the regulatory factors of this compound PTMs is being explored as a therapeutic strategy. oup.com
Cellular Localization and Protein Trafficking
This compound residues, particularly through post-translational modifications like ubiquitination, neddylation, SUMOylation, and acetylation, are known to impact protein trafficking and cellular localization. mdpi.com For instance, in the cystine/glutamate (B1630785) exchanger SLC7A11 (xCT), conserved this compound residues in the C-terminus, located on the cytoplasmic surface, are potential sites for PTMs that could interact with trafficking proteins. mdpi.com Research focusing on these C-terminal this compound residues has identified this compound 473 as a regulator of xCT trafficking through the endoplasmic reticulum (ER) and Golgi, influencing its maturation into a functional transporter. mdpi.com this compound acetylation has also been shown to regulate the interaction between proteins and membranes. researchgate.net Acetylation of this compound residues in membrane-binding domains of peripheral membrane proteins can reduce membrane binding affinity, attenuate membrane remodeling, and alter subcellular localization, likely due to the loss of positive charge weakening interactions with negatively charged membranes. researchgate.net Furthermore, di-lysine motifs (-KKXX-COOH) are recognized sorting signals involved in ER retention/retrieval of proteins. pnas.orgnih.gov Small changes in the sequence context surrounding these motifs can dramatically alter signal strength and protein trafficking phenotypes. pnas.org Studies have shown that the potency of di-lysine mediated ER localization correlates with the strength of interaction with α-COP, a subunit of the COPI vesicle coat. pnas.org
This compound Transport Mechanisms Across Cellular Membranes
The transport of this compound across cellular membranes is essential for various cellular functions, including protein synthesis, nutrient uptake, and maintaining cellular homeostasis. ontosight.ai Being a charged amino acid, this compound requires specific transport mechanisms to cross the lipid bilayer. ontosight.ai
Cationic Amino Acid Transporters (CATs)
Cationic Amino Acid Transporters (CATs), also known as system y⁺, are a family of permeases that facilitate the transport of cationic amino acids, including this compound, arginine, and ornithine, across cellular membranes. ebi.ac.ukbiomolther.orgnih.govnih.gov These transporters are part of the amino acid-polyamine-organocation (APC) superfamily. ebi.ac.uk CATs operate through different mechanisms, including facilitative diffusion, which moves this compound down its concentration gradient without energy input, and active transport, which can move this compound against its concentration gradient, often requiring energy or coupling with other ions. ontosight.ai CAT-1, CAT-2A, CAT-2B, CAT-3, and CAT-4 are some of the identified CAT isoforms, exhibiting varying affinities and capacities for cationic amino acids. nih.gov These transporters are crucial for providing substrates for processes like protein synthesis, nitric oxide synthesis, and polyamine biosynthesis. nih.gov The transport mediated by CATs is typically stereospecific for the L-enantiomers of cationic amino acids. nih.gov Studies on human cultured intestinal cells (Caco-2) have shown that this compound transport involves both sodium-dependent and sodium-independent mechanisms on different plasma membrane domains, with efflux across the basolateral membrane being a sodium-dependent process essential for transport into the bloodstream. nih.gov
Lysosomal and Vacuolar Transport Systems (e.g., Ypq1 in yeast)
Lysosomes and vacuoles (the yeast equivalent of lysosomes) play a critical role in cellular homeostasis, including the storage and recycling of amino acids. ontosight.aiplos.orgjst.go.jp Specific transport proteins embedded in the membranes of these organelles facilitate the movement of this compound between the organelle lumen and the cytosol. ontosight.aijst.go.jp In yeast, the vacuole accumulates a significant portion of cellular basic amino acids, including this compound, under nutrient-rich conditions. jst.go.jp The protein Ypq1 in Saccharomyces cerevisiae is a vacuolar membrane protein homologous to the human lysosomal cationic amino acid exporter PQLC2 and is involved in the homeostasis of cationic amino acids. plos.org While initially proposed as a this compound exporter, in vitro transporter assays using purified and reconstituted Ypq1 in proteoliposomes suggest that Ypq1 functions as a this compound importer, utilizing the proton gradient to transport this compound into the vacuole for storage. nih.govnih.govresearchgate.netmolbiolcell.org This transport activity is influenced by pH, with uptake increasing at basic pH, consistent with a proton-coupled antiport model where proton export from proteoliposomes drives this compound uptake. molbiolcell.org The stability and localization of Ypq1 are also regulated by cellular this compound levels; under this compound starvation, Ypq1 is ubiquitinated and degraded in the vacuolar lumen. nih.govnih.govmolbiolcell.org
Mechanisms: Facilitative Diffusion, Active Transport, Proton-Coupled Antiport, Na+-Dependent/Independent Systems
The transport of this compound across cellular membranes is a complex process mediated by a variety of transporter proteins. These transporters exhibit different mechanisms, including facilitative diffusion, active transport, proton-coupled antiport, and systems that are either dependent on or independent of sodium ions.
Facilitative diffusion involves the movement of this compound across the membrane down its concentration gradient, facilitated by specific transmembrane proteins, such as cationic amino acid transporters (CATs) ontosight.aiontosight.ai. This process does not directly require metabolic energy wikipedia.org.
Active transport mechanisms, on the other hand, can move this compound against its concentration gradient, requiring energy input, often in the form of ATP hydrolysis or coupling with the movement of other ions ontosight.ai. Examples include certain y+L transporters ontosight.ai.
Proton-coupled antiport involves the coupled movement of this compound in one direction and protons in the opposite direction across the membrane. This mechanism can utilize the energy stored in a proton electrochemical gradient to drive this compound transport nih.govannualreviews.org. For instance, the yeast vacuolar membrane protein Ypq1 has been identified as a proton-coupled this compound antiporter, facilitating this compound uptake into the vacuole driven by the acidic vacuolar pH nih.govmolbiolcell.orgresearchgate.net.
This compound transport systems also exhibit varying dependencies on sodium ions. Some transporters mediate this compound uptake in a sodium-independent manner, such as the system y+ biomolther.orgbiologists.com. This system is a primary mechanism for cationic amino acid transport across the blood-brain barrier biomolther.org. Studies in human intestinal cells (Caco-2) have also demonstrated both sodium-dependent and sodium-independent mechanisms for this compound transport across different membrane domains researchgate.netnih.gov. In cattle small intestine, a significant portion of this compound uptake occurs through sodium-independent systems, including the cationic (Y+) system and, to a lesser extent, neutral amino acid transport systems researchgate.net. Conversely, some this compound transport, particularly efflux across the basolateral membrane in intestinal cells, can be sodium-dependent researchgate.netnih.gov. Bacterial this compound transport systems also show diversity, with some species possessing specific this compound transporters and others utilizing systems inhibited by arginine or ornithine, with both sodium-dependent and independent systems observed in different bacterial groups nih.govresearchgate.net. In Pseudomonas putida, two active transport systems for this compound have been identified: a high-affinity system inhibited by arginine and ornithine, and a low-affinity system .
The interplay of these different transport systems, with varying affinities and specificities, contributes to the regulated movement of this compound across cellular and subcellular membranes, ensuring its availability for various metabolic and cellular functions.
Here is a summary of some observed this compound transport mechanisms:
| Mechanism | Ion Dependence | Examples/Systems | Organism/Cell Type | Source |
| Facilitative Diffusion | Independent | Cationic amino acid transporters (CATs) | General, Lysosomal membrane | ontosight.aiontosight.ai |
| Active Transport | Often coupled to ions | y+L transporters | General | ontosight.ai |
| Proton-Coupled Antiport | Coupled to H+ | Ypq1 | Yeast vacuolar membrane | nih.govmolbiolcell.orgresearchgate.net |
| Sodium-Independent | Independent | System y+, CAT-1, System b0,+ (in part) | Blood-brain barrier, NSC-34 cells, Caco-2 cells, Cattle intestinal mucosa | biomolther.orgbiologists.comresearchgate.netnih.govresearchgate.net |
| Sodium-Dependent | Dependent | System B0,+ (in part), efflux systems | Human epithelial cells, Caco-2 cells | biomolther.orgresearchgate.netnih.gov |
| Non-saturable Diffusion | Independent | Observed in intestinal brush border membrane vesicles | Eel intestine, Caco-2 cells | nih.govphysiology.org |
Stereospecificity of this compound Transport
This compound transport systems often exhibit stereospecificity, preferentially transporting the L-stereoisomer of this compound over the D-stereoisomer. This selectivity is crucial for ensuring the proper utilization of L-lysine in protein synthesis and other metabolic pathways.
Studies on this compound uptake in human intestinal cells (Caco-2) have shown that L-lysine uptake is highly stereospecific. researchgate.netnih.gov. Competition experiments indicated that this stereospecific uptake is shared by other cationic and large neutral amino acids researchgate.netnih.gov.
In Salmonella typhimurium, a this compound-specific transporter (STM2200) belonging to the Amino Acid-Polyamine-Organocation (APC) superfamily demonstrates high stereoselectivity for L-lysine, binding D-lysine 45 times more weakly than L-lysine. nih.gov. This highlights the ability of specific transporters to distinguish between the enantiomers of this compound.
The stereospecificity of this compound transport is a key feature of many amino acid transport systems and is essential for maintaining cellular amino acid homeostasis and ensuring the fidelity of metabolic processes that utilize L-lysine.
This compound as a Precursor for Secondary Metabolites and Other Biomolecules
Beyond its direct role in protein synthesis, this compound serves as a critical precursor for the biosynthesis of a diverse array of secondary metabolites and other important biomolecules in various organisms, including bacteria, fungi, and plants. nih.govresearchgate.netnih.gov
One prominent class of secondary metabolites derived from this compound are the β-lactam antibiotics. nih.govscientificlabs.co.uk Intermediates of the this compound biosynthetic pathway, such as α-aminoadipate semialdehyde, are involved in the biosynthesis of these antibiotics. nih.gov
This compound also serves as a precursor for the formation of this compound derivatives like saccharopine, pipecolic acid, and α-aminoadipate semialdehyde through catabolic reactions. nih.gov Pipecolic acid, a this compound catabolite, has been identified as a critical regulator of systemic acquired resistance in plants, functioning as an intensifier of defense responses. nih.gov
In plants, this compound-derived alkaloids, including piperidine, quinolizidine, indolizidine, and lycopodium (B1140326) alkaloids, are widely distributed and have various biological roles, including defense against herbivores and pathogens. frontiersin.org this compound decarboxylase is a key enzyme in the biosynthesis of some of these alkaloids, catalyzing the formation of cadaverine (B124047) from this compound. frontiersin.org
This compound is also a precursor for the biosynthesis of carnitine, a biomolecule essential for fatty acid metabolism. ontosight.aiwikipedia.org Adequate levels of this compound are necessary for carnitine synthesis, and deficiencies can impact fatty acid metabolism. wikipedia.org
The metabolic pathways utilizing this compound as a precursor for these diverse compounds highlight its multifaceted role in cellular metabolism beyond its primary function in protein synthesis.
Here is a table summarizing some secondary metabolites and biomolecules derived from this compound:
| Derived Compound/Class | Organism Source | Notes | Source |
| β-lactam antibiotics | Bacteria, Fungi | Biosynthesis involves intermediates of the this compound pathway. | nih.govresearchgate.netscientificlabs.co.uk |
| Pipecolic acid | Plants, Fungi, Bacteria | This compound catabolite, involved in plant defense. | nih.govnih.gov |
| Saccharopine | Fungi, Mammals | This compound catabolite. | nih.gov |
| α-aminoadipate semialdehyde | Fungi, Mammals | This compound catabolite and intermediate in β-lactam synthesis. | nih.gov |
| Quinolizidine alkaloids | Plants (e.g., Leguminosae) | Derived from this compound, involved in plant defense. | frontiersin.org |
| Piperidine alkaloids | Plants | Derived from this compound. | frontiersin.org |
| Indolizidine alkaloids | Plants | Derived from this compound. | frontiersin.org |
| Lycopodium alkaloids | Plants | Derived from this compound. | frontiersin.org |
| Cadaverine | Plants, Bacteria | Formed by this compound decarboxylation, precursor for some alkaloids. | frontiersin.orgbiorxiv.org |
| Carnitine | Mammals | Essential for fatty acid metabolism. | ontosight.aiwikipedia.org |
| α-aminoadipic acid | Fungi, Plants | Biosynthesis involves this compound. | scientificlabs.co.uk |
| Siderophores (some) | Bacteria, Fungi | Derived from ornithine, which is metabolically linked to this compound. | nih.govresearchgate.net |
Advanced Research Methodologies for Lysine Studies
Chromatographic and Spectrometric Techniques for Lysine and its Metabolites
Chromatographic and spectrometric methods are fundamental for separating and detecting this compound and its diverse metabolites in complex biological matrices. These techniques offer high sensitivity and specificity, enabling detailed analysis of this compound metabolism and its related pathways.
High-Performance Liquid Chromatography (HPLC) and Ion-Exchange Chromatography (IEC)
High-Performance Liquid Chromatography (HPLC) and Ion-Exchange Chromatography (IEC) are widely used techniques for the separation and quantification of amino acids, including this compound. IEC is particularly effective for separating amino acids based on their charge properties, which vary with pH. For instance, this compound possesses an isoelectric point at pH 9.7 and exhibits different charges depending on the environmental pH, ranging from two positive charges at pH 1 to one negative charge at pH 11. uni-mate.hu
Quantitative estimation of epsilon(gamma-glutamyl) this compound, a dipeptide resulting from protein crosslinking, often involves separation by ion-exchange chromatography followed by post-column derivatization with ninhydrin (B49086). nih.gov More recent approaches utilize pre-column derivatization with fluorogenic reagents like sigma-pthalaldehyde and separation by reverse phase HPLC. nih.gov
HPLC methods, often coupled with UV or fluorescence detection, are employed for this compound quantification in various matrices, including feed additives and pharmaceutical formulations. europa.eunih.govmdpi.com The standard method EN ISO 17180:2013, based on IEC coupled to visible or fluorescence detection (IEC-VIS/FLD), is used for quantifying free this compound in feed additives containing more than 10% amino acid. europa.eu This method involves extracting free this compound with diluted hydrochloric acid, further diluting with a sodium citrate (B86180) buffer, and separating amino acids using HPLC with an Ion Exchange Column. europa.eu Detection can be performed after post-column derivatization with ninhydrin or ortho-phthaldialdehyde. europa.eu
A validated reversed-phase HPLC method with fluorescence detection has been developed for this compound quantification in ruminant nutrition studies, demonstrating selectivity, accuracy (92% ± 2%), and precision in various matrices including buffer solutions and rumen inoculum. mdpi.com This method involves pre-column derivatization of this compound with dansyl chloride. mdpi.com Another HPLC method utilizing a C18 reverse phase column and UV detection at 214 nm has been developed for the simultaneous estimation of L-lysine hydrochloride and L-carnitine-L-tartrate in pharmaceutical dosage forms. nih.gov
IEC is also a widely used technique for monitoring this compound charge variants of monoclonal antibodies (mAbs) via HPLC. waters.com This is crucial for ensuring product consistency in biopharmaceutical manufacturing. waters.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques offering high sensitivity and specificity for the analysis of this compound and its metabolites, particularly in complex biological samples. LC-MS allows for direct, high-resolution identification and quantification of this compound-containing peptides and metabolites. creative-proteomics.com LC-MS/MS, with its ability to perform targeted analysis through Selected Reaction Monitoring (SRM), provides enhanced specificity and sensitivity for quantitative analysis of amino acids. anaquant.comsciex.com
LC-MS/MS methods have been developed for the simultaneous detection and quantification of this compound degradation metabolites, such as saccharopine, aminoadipic acid, and pipecolic acid, in plasma samples without the need for derivatization. nih.govnih.govresearchgate.net This is particularly relevant for studying diseases related to this compound degradation pathways. nih.govnih.gov In a study monitoring this compound degradation in mice, an LC-MS/MS approach showed that the degradation through the saccharopine pathway peaked within 2 hours after this compound injection, with significant increases in saccharopine, aminoadipic acid, and pipecolic acid levels compared to baseline. nih.govresearchgate.net
LC-MS is also the preferred method for assessing C-terminal this compound heterogeneity in monoclonal antibodies, allowing precise identification and quantification of this compound-containing peptides even at low abundance. creative-proteomics.com This is important for regulatory compliance and manufacturing consistency of antibody therapies. creative-proteomics.com
LC-MS/MS is extensively used in proteomics for the identification and quantification of this compound modifications, such as ubiquitylation and β-hydroxybutyrylation. nih.govfrontiersin.org Affinity enrichment followed by high-resolution LC-MS/MS has been used to identify thousands of this compound β-hydroxybutyrylation sites in proteins from diabetic rat myocardium, revealing their involvement in metabolic pathways. frontiersin.org
A reliable LC-MS/MS method has been validated for the quantification of underivatized amino acids, including this compound, in mouse plasma, utilizing hydrophilic interaction chromatography for better retention and peak symmetry. nih.gov The use of uniformly 13C, 15N-stable-isotope-labeled amino acids as internal standards helps ensure accuracy and minimize matrix effects. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) for Amino Acid Analysis
Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique well-suited for the analysis of polar compounds like amino acids, including this compound, often without the need for derivatization. jocpr.comhplc.euchromatographyonline.comhalocolumns.com HILIC separates analytes based on their partitioning between a high organic mobile phase and a water-enriched layer on a hydrophilic stationary phase. halocolumns.com More hydrophilic analytes are retained longer. halocolumns.com
HILIC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) or tandem mass spectrometry (MS/MS) provides a direct and sensitive approach for analyzing underivatized amino acids in various matrices. hplc.euchromatographyonline.comhalocolumns.comnih.gov This avoids the limitations associated with derivatization, such as long run times, lack of specificity, and inability to distinguish isotopes. halocolumns.com
A HILIC method using a silica (B1680970) column and isocratic mobile phase has been developed for the determination of arginine, this compound, and histidine in drug substances and products without derivatization, demonstrating accuracy, linearity, and precision. jocpr.com This method utilizes UV detection at 200 nm. jocpr.com
HILIC-UHPLC-MS/MS methods have been developed and validated for amino acid profiling in complex samples like wheat flour, demonstrating satisfactory sensitivity for a range of amino acids including this compound. nih.gov The use of volatile organic solvents and low concentrations of volatile salts in the mobile phase facilitates integration with mass spectrometry. halocolumns.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Flux Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when combined with isotopic labeling, is a powerful tool for metabolic flux analysis, providing insights into the flow of carbon through metabolic networks and the biosynthesis of amino acids like this compound. asm.orgoup.comnih.govasm.org
13C-NMR spectroscopy, in conjunction with metabolite balancing, has been used to determine fluxes in the central metabolism of this compound-producing Corynebacterium glutamicum. asm.orgnih.govasm.org By analyzing the 13C isotopomer composition of proteinogenic amino acids, researchers can gain quantitative information about intracellular carbon flux distributions. asm.orgoup.comnih.gov This approach has been applied to study metabolic flux during different phases of batch fermentation in this compound-producing C. glutamicum strains. nih.govasm.org
NMR studies, including 1H NMR and 31P NMR, can also be used to confirm the results obtained from mass spectrometry in the analysis of this compound modifications, such as N-phosphorylation. nih.gov NMR spectroscopy can provide structural dynamics information, for example, how this compound hydroxylation influences collagen's supramolecular assembly. creative-proteomics.com
Quantitative NMR spectroscopy has been used to determine the 13C isotopomer compositions of amino acids isolated from developing maize kernels grown on 13C-labeled glucose or acetate (B1210297). oup.com This data allowed the reconstruction of labeling patterns of key metabolic intermediates and revealed quantitative information about carbon flux in intermediary metabolism, confirming that this compound is formed entirely via the diaminopimelate pathway in maize. oup.com
Enzymatic Assay Development for Specific this compound Detection
Enzymatic assays offer highly specific and sensitive methods for quantifying this compound in various biological samples. These assays typically utilize enzymes that selectively metabolize this compound, with the reaction products being measured through colorimetric or fluorometric detection. sigmaaldrich.commybiosource.comresearchgate.netcellbiolabs.com
Enzymatic methods for L-lysine assay have been developed using L-lysine-specific decarboxylase/oxidase (L-Lys-DC/OD). researchgate.net Assays utilizing the oxidase reaction of this enzyme are suitable for determining high concentrations of L-lysine, while methods employing the decarboxylase reaction, often coupled with putrescine oxidase, are effective for low concentrations. researchgate.net These methods rely on detecting and quantifying hydrogen peroxide produced by the oxidase reaction. researchgate.net
Another enzymatic assay for this compound quantification is based on the conversion of this compound by this compound oxidase into 6-amino-2-oxohexanoate, ammonia, and hydrogen peroxide. cellbiolabs.com The hydrogen peroxide is then detected using a highly specific colorimetric probe in a horseradish peroxidase-catalyzed reaction. cellbiolabs.com This type of assay can measure free this compound in food or biological samples with a detection sensitivity limit typically in the low micromolar range. cellbiolabs.com
Fluorometric this compound assay kits are also available, based on the enzymatic metabolism of this compound yielding an oxidized intermediate that reacts with a fluorogenic probe to form a stable fluorophore. sigmaaldrich.commybiosource.comsigmaaldrich.com These assays are highly sensitive and are not significantly affected by the presence of other amino acids. sigmaaldrich.commybiosource.com They are suitable for quantifying L-lysine in biological fluids, tissue homogenates, and cell lysates or culture media. sigmaaldrich.com
Isotopic Labeling Techniques for Metabolic Flux Analysis (e.g., SILAC)
Isotopic labeling techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), are invaluable for metabolic flux analysis and quantitative proteomics studies involving this compound. oup.comresearchgate.netcellbiolabs.comthermofisher.comthermofisher.comisotope.comresearchgate.netchempep.com These techniques involve incorporating stable isotopes (e.g., 13C, 15N) into amino acids, allowing researchers to track their metabolic fate and quantify protein turnover or changes in metabolite levels using mass spectrometry or NMR. oup.comthermofisher.comthermofisher.comisotope.comchempep.com
SILAC is a widely used metabolic labeling strategy in quantitative proteomics where cells are cultured in media containing "heavy" stable isotope-labeled amino acids, typically this compound and/or arginine. thermofisher.comthermofisher.comisotope.comresearchgate.net As cells grow, these labeled amino acids are incorporated into newly synthesized proteins. thermofisher.comthermofisher.comresearchgate.net When labeled and unlabeled cell populations are mixed and analyzed by mass spectrometry, peptides containing the heavy isotope are distinguishable from their light counterparts by a predictable mass shift. thermofisher.comthermofisher.comisotope.comresearchgate.net The ratio of heavy to light peptide signals allows for relative quantification of protein abundance or turnover. thermofisher.comthermofisher.comresearchgate.net
For SILAC analysis using trypsin digestion, labeling with heavy this compound and arginine is common because trypsin cleaves at the C-termini of these residues, ensuring most peptides are labeled. thermofisher.comisotope.com Different isotopes of this compound and arginine are available for multiplexing experiments, allowing the comparison of multiple experimental conditions simultaneously. thermofisher.com For instance, 3-plex SILAC experiments can use different this compound isotopes (e.g., 4,4,5,5-D4 L-lysine and 13C6 15N2 L-lysine) to generate peptides with distinct mass shifts. thermofisher.com
Isotopic labeling with 13C is also used in metabolic flux analysis experiments, where the incorporation of the label into metabolites and amino acids is tracked over time using techniques like NMR or MS. oup.comnih.govchempep.com This provides quantitative information about the rates of metabolic reactions and the contribution of different pathways to the synthesis of this compound and other compounds. oup.comnih.govchempep.com
Data Tables
Here are some examples of data that could be presented in interactive tables based on the search results:
Table 7.1.2.1: LC-MS/MS Analysis of this compound Degradation Metabolites in Mouse Plasma nih.govresearchgate.net
| Metabolite | Fold Increase (2h post-injection) | Return to Basal Levels |
| Saccharopine | 3-fold | After 4-6 hours |
| Aminoadipic Acid | 24-fold | After 4-6 hours |
| Pipecolic Acid | 3.4-fold | After 4-6 hours |
Table 7.1.1.1: Performance Characteristics of EN ISO 17180:2013 for Free this compound Quantification europa.eu
| Performance Characteristic | Range (%) |
| Relative Standard Deviation (Repeatability, RSDr) | 0.7 - 1.7 |
| Relative Standard Deviation (Reproducibility, RSDR) | 1.5 - 2.5 |
Table 7.2.1: Detection Sensitivity of Enzymatic this compound Assays sigmaaldrich.commybiosource.comcellbiolabs.com
| Assay Type | Detection Sensitivity Limit |
| Fluorometric | < 5 µM |
| Colorimetric | 1.56 µM |
Computational and Bioinformatic Prediction of this compound PTMs
The increasing volume of proteomic data has made computational and bioinformatic approaches invaluable for the prediction of this compound PTM sites. These methods serve as a crucial first step for hypothesis generation, guiding subsequent experimental investigations. portlandpress.comresearchgate.net
Early prediction strategies relied on identifying consensus sequences surrounding known modification sites. However, more advanced techniques leverage machine learning algorithms, such as support vector machines (SVMs), neural networks, hidden Markov models, and random forests, to build predictive models. portlandpress.comnih.govnih.gov These algorithms are trained on experimentally verified PTM datasets, incorporating various features including sequence information, physicochemical properties, and protein structural characteristics. nih.govnih.govresearchgate.net
Numerous online tools and databases have been developed to facilitate the prediction of this compound PTMs, including those for acetylation, methylation, SUMOylation, and ubiquitination. portlandpress.comnih.gov Examples of these tools include NetAcet, UbPred, and SUMmOn, among others, each employing different algorithms and trained on specific datasets. nih.gov More recent advancements include the development of multi-label predictors and frameworks utilizing deep learning techniques, such as recurrent neural networks, to simultaneously predict multiple types of this compound PTMs with improved accuracy. nih.govnih.govscirp.org
Despite the progress, challenges remain in achieving high accuracy and low false-positive rates, particularly for less studied PTM types. portlandpress.comnih.gov The accuracy of these tools is highly dependent on the quality and size of the training data. researchgate.net Researchers are encouraged to critically assess the predictive capacity of these tools using unbiased test datasets before integrating them into experimental pipelines. portlandpress.comnih.gov
Here is a table summarizing some types of this compound PTMs that computational tools aim to predict:
| This compound PTM Type | Common Abbreviations |
| Acetylation | KAc |
| Methylation | KMe1, KMe2, KMe3 |
| Ubiquitination | KUb |
| SUMOylation | KSumo |
| Succinylation | KSucc |
| Malonylation | KMal |
| Glutarylation | KGlu |
| Crotonylation | KCro |
| Propionylation | KPr |
| Butyrylation | KBu |
| Glycation | |
| Neddylation | KNedd |
| Pupylation | |
| Formylation | |
| Phosphoglycerylation | |
| Hydroxylation | |
| 2-hydroxyisobutyrylation | KHib |
| Carboxylation | |
| Lactylation | KLac |
| Beta-hydroxybutyrylation | KBhb |
| Myristoylation | KMys |
| Benzoylation | KBz |
Chemical Biology Approaches to Interrogate this compound PTMs
Chemical biology offers powerful tools to directly study this compound PTMs by enabling the site-specific installation, detection, and modulation of these modifications. nih.govresearchgate.netnih.govnih.govsioc-journal.cn These approaches complement traditional genetic and biochemical methods, providing a deeper understanding of PTM function. nih.govresearchgate.net
One key area involves the site-specific installation of this compound PTMs or their mimics into proteins. This can be achieved through various methods, including the use of this compound analogs, noncanonical amino acid incorporation, chemoselective ligations, and enzyme-catalyzed protein semisynthesis. nih.govnih.gov For instance, noncanonical amino acids containing bio-orthogonal functional groups can be incorporated into proteins, allowing for subsequent "clickable" modifications to introduce specific acyl groups. nih.govresearchgate.net This enables the generation of homogeneous protein samples with defined modifications, which is crucial for detailed structural and functional studies. nih.govnih.gov
Chemical probes are also developed to target the "writers" (enzymes that add PTMs), "erasers" (enzymes that remove PTMs), and "readers" (proteins that bind to modified this compound residues) of this compound PTMs. nih.govresearchgate.netnih.gov These probes can be used to profile enzyme activity, identify novel substrates, or perturb PTM states in live cells. nih.govnih.govresearchgate.net For example, activity-based probes (ABPs) have been developed to profile this compound acetyltransferases (KATs) and histone deacetylases (HDACs). acs.orgresearchgate.net
Isotope labeling, often coupled with mass spectrometry, is another crucial chemical biology technique for quantifying this compound PTMs and determining their stoichiometry at specific sites. nih.govchomixbio.com By chemically acetylating unmodified this compound residues with an isotopically labeled acetyl group, researchers can distinguish between endogenous and in vitro modifications, allowing for precise quantification of acetylation levels. nih.gov
Furthermore, novel chemical reactions and labeling strategies are being developed for site-specific protein modification at this compound residues, overcoming the challenge of this compound's abundance and resulting in non-specific labeling with traditional methods. nih.govchemistryviews.orgacs.org These advancements allow for the precise attachment of labels or functional groups to specific this compound residues, facilitating studies on protein localization, interactions, and dynamics. nih.govchemistryviews.org
Here are some examples of chemical biology approaches used in this compound PTM studies:
| Approach | Description | Application |
| Site-Specific PTM Installation/Mimics | Introduction of modified this compound analogs or mimics into proteins using techniques like noncanonical amino acid incorporation or chemical ligation. nih.govnih.gov | Generating homogeneous protein samples with specific PTMs for structural and functional analysis. nih.govnih.gov |
| Chemical Probes | Development of small molecules that interact with "writer," "eraser," or "reader" proteins. nih.govresearchgate.netnih.gov | Profiling enzyme activity, identifying substrates, perturbing PTM states. nih.govnih.govresearchgate.net |
| Isotope Labeling and Mass Spectrometry | Using isotopically labeled compounds to quantify PTM stoichiometry at specific sites. nih.govchomixbio.com | Precise quantification of PTM levels in different conditions. nih.gov |
| Site-Specific Chemical Labeling | Development of methods to selectively label individual this compound residues within a protein. nih.govchemistryviews.orgacs.org | Studying protein localization, interactions, and dynamics with precise labeling. nih.govchemistryviews.org |
| Bio-orthogonal Chemistry | Utilizing click chemistry and other bio-orthogonal reactions for selective labeling and modification. nih.govresearchgate.net | Attaching probes or functional groups to proteins in complex biological systems. nih.govresearchgate.net |
In Vitro and In Vivo Model Systems for this compound Research
A variety of in vitro and in vivo model systems are employed to study this compound metabolism and PTMs, each offering unique advantages for investigating specific aspects of this compound biology.
Caco-2 Cells: Caco-2 cells, a human colon adenocarcinoma cell line, are widely used as an in vitro model for studying intestinal absorption and transport. nih.govnih.govresearchgate.netresearchgate.net These cells spontaneously differentiate into enterocyte-like cells, forming a polarized monolayer that mimics the intestinal epithelium. nih.govresearchgate.net Caco-2 cells have been utilized to characterize the mechanisms of this compound transport across the intestinal barrier, revealing both sodium-dependent and independent transport systems at the apical and basolateral membranes. nih.govnih.govresearchgate.net Studies using Caco-2 cells have provided insights into the transport of free this compound and this compound-containing compounds, such as peptides and modified this compound derivatives like Nε-(carboxymethyl)this compound (CML). researchgate.netcambridge.org
Here is a summary of this compound transport in Caco-2 cells:
| Membrane Domain | Transport Mechanism(s) | Key Characteristics |
| Apical | Na+-independent (Systems bo,+, y+), Nonsaturable component nih.gov | Involved in uptake from the intestinal lumen. nih.govresearchgate.net |
| Basolateral | Na+-independent (Systems bo,+, y+), Nonsaturable component nih.gov, Na+-dependent efflux nih.govresearchgate.net | Involved in transport into the bloodstream; efflux is primarily sodium-dependent. nih.govresearchgate.net |
Note: The relative contribution of different transport systems can vary depending on this compound concentration. nih.gov
Saccharomyces cerevisiae: The budding yeast Saccharomyces cerevisiae is a powerful model organism for studying fundamental biological processes, including amino acid metabolism and protein modifications, due to its genetic tractability and well-characterized pathways. tandfonline.comwikipathways.orgresearchgate.netresearchgate.net S. cerevisiae synthesizes this compound via the α-aminoadipate (AAA) pathway, which is distinct from the pathway in plants and most bacteria. wikipathways.orgresearchgate.netnih.gov Yeast has been used to study this compound biosynthesis regulation, including the feedback inhibition of homocitrate synthase, the first enzyme in the AAA pathway, by this compound. wikipathways.orgresearchgate.netnih.gov Genetic engineering in S. cerevisiae has been employed to enhance this compound production by modifying enzymes involved in this pathway. researchgate.netnih.gov Furthermore, yeast models have been valuable for studying protein ubiquitination and SUMOylation, including the development of methods for enriching modified proteins using epitope-tagged ubiquitin and SUMO. nih.gov
Drosophila melanogaster: The fruit fly Drosophila melanogaster is a widely used in vivo model system for studying metabolism, development, and disease. researchgate.netnih.govresearchgate.netnih.gov Drosophila, like other higher animals, cannot synthesize this compound and requires it as an essential amino acid in its diet. researchgate.netresearchgate.net Research in Drosophila has contributed to understanding this compound catabolism through the study of genes like this compound (lys), which encodes the homolog of this compound Ketoglutarate Reductase/Saccharopine Dehydrogenase (LKRSDH), a key enzyme in this compound degradation. nih.govnih.govreactome.org Metabolomic studies in Drosophila mutants have revealed the impact of altered this compound metabolism on various biological processes and seemingly unrelated metabolic pathways. researchgate.netnih.govresearchgate.net Drosophila models allow for the investigation of the physiological consequences of dysregulated this compound metabolism and PTMs in a whole organism context. researchgate.netnih.govresearchgate.net
These diverse model systems, ranging from simplified cell cultures to complex organisms, provide complementary approaches for dissecting the intricate roles of this compound and its PTMs in various biological contexts.
Comparative Biochemistry and Evolutionary Perspectives of Lysine Metabolism
Divergence and Conservation of Lysine Biosynthetic Pathways Across Life Forms
The de novo biosynthesis of L-lysine occurs through two entirely different metabolic routes: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. These pathways utilize different precursor molecules and involve distinct sets of enzymes researchgate.netscispace.com.
The DAP pathway is primarily found in bacteria, archaea, plants, and some algae researchgate.netplos.orgcabidigitallibrary.orgasm.org. This pathway synthesizes this compound from aspartate and pyruvate (B1213749), with meso-diaminopimelate serving as a key intermediate frontiersin.orgnih.govbiorxiv.org. The DAP pathway is not only crucial for this compound synthesis but also plays a vital role in the biosynthesis of peptidoglycan, a major component of the cell wall in most bacteria cabidigitallibrary.orgpnas.orgnih.gov. There are four known variations of the DAP pathway in bacteria: the succinylase, acetylase, aminotransferase, and dehydrogenase pathways, which differ in the steps leading to the production of meso-diaminopimelate asm.orgnih.govpnas.org.
In contrast, the AAA pathway is predominantly found in fungi (including yeasts and higher filamentous fungi), euglenids, and some archaeal species researchgate.netcabidigitallibrary.orgwikipedia.orgtandfonline.comresearchgate.net. This pathway synthesizes this compound from α-ketoglutarate and acetyl-CoA, with α-aminoadipate as a crucial intermediate researchgate.netwikipedia.orgresearchgate.netmdpi.comnih.gov. The AAA pathway involves a series of steps, beginning with the condensation of acetyl-CoA and α-ketoglutarate catalyzed by homocitrate synthase wikipedia.orgmdpi.comnih.gov.
The presence of these two distinct pathways in different branches of the tree of life highlights a significant evolutionary divergence in this compound biosynthesis. While the DAP pathway appears to be widespread among prokaryotes and plants, the AAA pathway is characteristic of fungi and certain protists. Notably, no single organism is known to possess both pathways researchgate.netasm.org.
Despite this divergence, there are instances of conservation within each pathway across different species. For example, in the DAP pathway, the initial steps involving the conversion of aspartate to tetrahydrodipicolinate are conserved asm.orgpnas.org. Similarly, certain enzymes within the AAA pathway, such as homocitrate synthase, α-aminoadipate reductase, and saccharopine dehydrogenase, show evolutionary conservation within fungal lineages mdpi.commdpi.com.
Recent research has also revealed unexpected distributions of these pathways. For instance, the AAA pathway, traditionally considered exclusive to fungi and euglenids, has been reported in some bacteria and archaea, suggesting a potentially wider distribution than previously thought scispace.comwikipedia.org. Similarly, a variant of the DAP pathway utilizing diaminopimelate aminotransferase (DapL) has been identified in marine methanogens asm.org.
The existence of two distinct biosynthetic routes for a single essential amino acid like this compound is unique among the protein-derived amino acids and underscores the complex evolutionary history of metabolic pathways scispace.commdpi.com.
Evolutionary Adaptations in this compound Catabolic Routes
This compound catabolism, the breakdown of this compound into other metabolic intermediates, also exhibits evolutionary adaptations across different organisms. While animals cannot synthesize this compound, they possess pathways for its degradation scispace.com.
In mammals, this compound catabolism primarily occurs through two main pathways: the saccharopine pathway and the pipecolate pathway nih.gov. These pathways converge at the intermediate α-aminoadipate δ-semialdehyde nih.gov. The saccharopine pathway is the predominant route in extracerebral tissues, while the pipecolate pathway is more prominent in the adult mammalian brain nih.gov.
Plants also catabolize this compound through several routes, including the saccharopine pathway, the cadaverine (B124047) pathway, and the NHP pathway frontiersin.org. In the cadaverine pathway, this compound is converted to cadaverine by this compound decarboxylase frontiersin.org. The saccharopine pathway in plants, similar to that in animals and bacteria, converts this compound to α-aminoadipate frontiersin.org.
Microorganisms also exhibit diverse this compound catabolic routes. Studies in Pseudomonas putida, for example, have identified enzymes involved in the catabolism of both L-lysine and D-lysine biorxiv.org. The presence of different catabolic pathways in various organisms reflects adaptations to different environmental conditions and metabolic needs.
The evolution of this compound catabolic pathways is thought to be influenced by factors such as the availability of this compound in the environment and the need to regulate intracellular this compound concentrations. The intermediates of this compound catabolism can also serve as precursors for the synthesis of other important molecules, such as secondary metabolites mdpi.com.
Phylogenetic Analysis of this compound-Related Genes and Enzymes
Phylogenetic analysis of genes and enzymes involved in this compound metabolism provides crucial insights into the evolutionary history and relationships between different organisms and their metabolic capabilities.
Studies focusing on the genes of the DAP and AAA pathways have helped to trace their distribution and evolution across different taxa researchgate.netplos.orgmdpi.comresearchgate.net. Phylogenetic trees constructed from the sequences of key enzymes in these pathways, such as dihydrodipicolinate synthase (DHDPS) and diaminopimelate decarboxylase (LysA) in the DAP pathway, and homocitrate synthase (HCS) and α-aminoadipate reductase (AAR) in the AAA pathway, reveal distinct evolutionary trajectories plos.orgmdpi.complos.org.
Phylogenetic analysis has supported the idea that the DAP and AAA pathways evolved separately researchgate.netresearchgate.net. The distribution of these pathways does not always strictly follow traditional species phylogeny, suggesting events like horizontal gene transfer may have played a role in their spread researchgate.netmdpi.comresearchgate.net. For instance, the presence of the AAA pathway in certain bacteria and protists, alongside fungi, indicates potential gene transfer events researchgate.netwikipedia.orgresearchgate.net.
Analysis of this compound biosynthesis genes in specific organisms, such as maize, has revealed the presence of a conserved DAP pathway variant and allowed for the construction of phylogenetic trees for the involved enzymes across different plant species plos.orgplos.orgnih.gov.
Phylogenetic studies of this compound catabolic enzymes, such as this compound decarboxylase or enzymes in the saccharopine pathway, can also shed light on the evolution of this compound degradation routes in different organisms biorxiv.orgresearchgate.net.
Furthermore, the phylogenetic analysis of regulatory elements associated with this compound metabolism genes, such as this compound riboswitches in bacteria, provides insights into the evolution of gene regulation in response to this compound availability oup.complos.org. These studies have shown that this compound riboswitches are widely distributed in bacteria, particularly in Firmicutes and Gammaproteobacteria, and their presence and genomic context can help identify and annotate this compound biosynthesis, transporter, and catabolic genes plos.org.
Comparative genomics and phylogenomic analyses have also suggested potential evolutionary links between this compound biosynthesis pathways and those of other amino acids like arginine and leucine (B10760876), supporting hypotheses about the origin and evolution of metabolic networks through gene duplication and recruitment of enzymes with broad substrate specificity researchgate.netuv.esnih.gov.
Ecological and Environmental Influences on this compound Metabolic Evolution
The evolution of this compound metabolism is intricately linked to the ecological niches and environmental conditions faced by different organisms. The selective pressures imposed by the environment can favor the maintenance, loss, or modification of specific metabolic pathways.
For organisms that inhabit environments where this compound is readily available, the selective pressure to maintain a complete de novo biosynthesis pathway may be reduced, potentially leading to the loss of certain genes or pathways over evolutionary time nih.gov. Conversely, organisms in this compound-poor environments would benefit from efficient this compound synthesis machinery.
The role of this compound in bacterial cell wall synthesis via the DAP pathway highlights an ecological significance, as the cell wall provides structural integrity and protection in diverse environments cabidigitallibrary.orgpnas.orgnih.gov. Variations in the DAP pathway among bacteria might reflect adaptations to different ecological niches and interactions.
In fungi, the AAA pathway not only produces this compound but also provides intermediates for the synthesis of secondary metabolites with biological activities, such as antibiotics mdpi.comnih.gov. This connection between primary this compound metabolism and secondary metabolism can provide ecological advantages, such as defense mechanisms or competitive interactions in microbial communities mdpi.comportlandpress.com.
Environmental factors, such as temperature and nutrient availability, can directly influence enzyme activity and metabolic flux within this compound pathways portlandpress.comoup.com. Adaptations in this compound metabolic enzymes can contribute to an organism's ability to thrive in specific environmental conditions oup.com.
Furthermore, ecological interactions, such as symbiotic relationships, can impact the evolution of this compound metabolism. For example, symbiotic bacteria associated with animals may retain essential amino acid biosynthetic pathways, providing their hosts with necessary nutrients and influencing the host's metabolic adaptations researchgate.netoup.com.
Studies on the impact of environmental stress, such as drought or salinity in plants, have shown that this compound metabolism, particularly catabolic pathways like the saccharopine pathway, can be involved in stress responses frontiersin.orgfrontiersin.org. This suggests that environmental pressures can drive the evolution of regulatory mechanisms and pathway modifications that link this compound metabolism to stress tolerance.
The study of this compound metabolism in diverse ecological contexts, from free-living bacteria to symbiotic organisms and plants responding to environmental challenges, provides a comprehensive view of how metabolic pathways evolve under the influence of ecological and environmental factors.
Q & A
Basic Research Questions
Q. What are the standard methodologies for quantifying lysine in biological samples, and how can their accuracy be validated?
- Methodological Answer : this compound quantification typically employs techniques like High-Performance Liquid Chromatography (HPLC) or mass spectrometry. Validation requires calibration with certified reference materials, spike-and-recovery tests, and inter-laboratory comparisons to ensure precision . For enzymatic assays, specificity must be confirmed using this compound-deficient controls to rule out cross-reactivity with structurally similar amino acids (e.g., arginine) .
Q. How does this compound contribute to protein structural stability, and what experimental approaches confirm its role?
- Methodological Answer : this compound’s ε-amino group participates in salt bridges and hydrogen bonding, which stabilize tertiary protein structures. Circular Dichroism (CD) spectroscopy can detect conformational changes in this compound-mutated proteins, while X-ray crystallography or cryo-EM provides atomic-level resolution of this compound’s interactions . Site-directed mutagenesis followed by thermal shift assays quantifies stability changes .
Advanced Research Questions
Q. How can experimental designs be optimized to investigate this compound’s role in epigenetic regulation via histone modifications?
- Methodological Answer : Chromatin Immunoprecipitation (ChIP-seq) paired with CRISPR-Cas9-mediated this compound-to-arginine mutations in histones can isolate specific acetylation/methylation effects. Quantitative proteomics (e.g., SILAC) identifies downstream protein networks, while integrating RNA-seq data reveals gene expression correlations. Controls must include wild-type cells and untreated cohorts to distinguish baseline epigenetic activity .
Q. What strategies resolve contradictions in this compound supplementation studies, particularly in outcomes related to viral replication inhibition?
- Methodological Answer : Contradictions often arise from variability in cell culture models (e.g., primary vs. immortalized cells) or dosage regimes. Meta-analyses should stratify data by model system, this compound concentration, and viral strain. Dose-response curves and time-course experiments clarify threshold effects, while knock-in models (e.g., this compound transporter-overexpressing cells) test bioavailability hypotheses .
Q. How can researchers address gaps in understanding this compound’s neurochemical roles, particularly in neurotransmitter synthesis pathways?
- Methodological Answer : Isotopic tracing (e.g., ¹³C-lysine) combined with metabolomics identifies this compound-derived metabolites in neuronal tissues. In vivo microdialysis in this compound-restricted animal models quantifies changes in glutamate/GABA levels. Literature gaps require systematic reviews to prioritize understudied pathways (e.g., saccharopine vs. pipecolic acid routes) .
Q. What statistical methods are critical for analyzing this compound’s dose-dependent effects on metabolic syndrome parameters?
- Methodological Answer : Multivariate regression models adjust for confounders (e.g., diet, age), while repeated-measures ANOVA detects longitudinal changes. Bootstrapping validates small-sample datasets, and Benjamini-Hochberg corrections reduce false discovery rates in omics studies. Power analyses predefine sample sizes to avoid underreporting negative results .
Methodological Frameworks for this compound Research
Q. How should interdisciplinary studies integrate this compound biochemistry with computational modeling?
- Answer : Molecular dynamics simulations predict this compound’s interaction hotspots in proteins, validated by mutagenesis and binding assays (e.g., ITC). Machine learning models trained on this compound post-translational modification databases (e.g., PhosphoSitePlus) prioritize high-impact residues for experimental validation .
Q. What criteria ensure rigorous peer review of this compound-related research for publication?
- Answer : Reviewers must assess:
- Reproducibility: Full protocols for this compound extraction/quantification.
- Novelty: Clear differentiation from prior studies (e.g., new this compound-derived metabolites).
- Statistical rigor: Raw data availability and appropriateness of tests .
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